Product packaging for Methyl 2-bromo-3-nitrobenzoate(Cat. No.:CAS No. 5337-09-7)

Methyl 2-bromo-3-nitrobenzoate

Cat. No.: B146872
CAS No.: 5337-09-7
M. Wt: 260.04 g/mol
InChI Key: YUWPKYJCYRFBJT-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-nitrobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C8H6BrNO4 and its molecular weight is 260.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10344. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO4 B146872 Methyl 2-bromo-3-nitrobenzoate CAS No. 5337-09-7

Properties

IUPAC Name

methyl 2-bromo-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWPKYJCYRFBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073347
Record name Benzoic acid, 2-bromo-3-nitro-, methyl ester
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Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5337-09-7
Record name Methyl 2-bromo-3-nitrobenzoate
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Record name Benzoic acid, 2-bromo-3-nitro-, methyl ester
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Record name Benzoic acid, 2-bromo-3-nitro-, methyl ester
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Record name Methyl 2-bromo-3-nitrobenzoate
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Foundational & Exploratory

Chemical structure and molecular formula of Methyl 2-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular formula, and key data for Methyl 2-bromo-3-nitrobenzoate. It is intended to be a valuable resource for professionals in research, science, and drug development who are interested in utilizing this compound in their work.

Core Chemical Information

This compound is an organic compound with the molecular formula C8H6BrNO4.[1] It belongs to the family of substituted benzoic acids, featuring a methyl ester group, a bromine atom at the 2-position, and a nitro group at the 3-position of the benzene ring.

Chemical Structure

The structure of this compound is defined by a benzene ring substituted with a methyl carboxylate group, a bromine atom, and a nitro group. The IUPAC name for this compound is this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValue
Molecular Formula C8H6BrNO4[1]
Molecular Weight 260.04 g/mol [1]
Appearance Brown or yellow solid
Storage Conditions Store at 0-8°C
Melting Point Data not available
Boiling Point Data not available

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the synthesis of the precursor, 2-bromo-3-nitrobenzoic acid, followed by its esterification with methanol.

Synthesis of 2-bromo-3-nitrobenzoic acid

A plausible method for the synthesis of 2-bromo-3-nitrobenzoic acid involves the nitration of 2-bromobenzoic acid.

Materials:

  • 2-bromobenzoic acid

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

Procedure:

  • In a flask, dissolve 2-bromobenzoic acid in concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining a low temperature.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude 2-bromo-3-nitrobenzoic acid can be purified by recrystallization.

Esterification of 2-bromo-3-nitrobenzoic acid

The final step is the esterification of the synthesized 2-bromo-3-nitrobenzoic acid with methanol. A general protocol for the esterification of nitrobenzoic acids is provided below, which can be adapted for this specific substrate.

Materials:

  • 2-bromo-3-nitrobenzoic acid

  • Methanol

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Inert solvent (e.g., toluene)

Procedure:

  • Dissolve 2-bromo-3-nitrobenzoic acid in an excess of methanol and an inert solvent like toluene.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture and remove the excess methanol and solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound.

G cluster_0 Synthesis of 2-bromo-3-nitrobenzoic acid cluster_1 Esterification Nitration Nitration of 2-bromobenzoic acid Precipitation Precipitation on ice Nitration->Precipitation Filtration Filtration and washing Precipitation->Filtration Purification_acid Recrystallization Filtration->Purification_acid Esterification_reaction Reaction with Methanol and Acid Catalyst Purification_acid->Esterification_reaction Workup Solvent removal Esterification_reaction->Workup Purification_ester Column Chromatography/Recrystallization Workup->Purification_ester

References

Spectroscopic Data and Analysis of Methyl 2-bromo-3-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 2-bromo-3-nitrobenzoate, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally analogous compounds. The information herein is intended to serve as a valuable reference for the identification and characterization of this compound and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and by comparative analysis of known spectroscopic data for similar compounds, including methyl 3-nitrobenzoate, methyl 2-bromobenzoate, and 2-bromo-3-nitrotoluene.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~8.2 - 8.0dd1HH-6The proton ortho to the nitro group is expected to be the most deshielded due to the strong electron-withdrawing nature of the nitro group.
~7.8 - 7.6dd1HH-4The proton para to the bromine and ortho to the ester group will be deshielded, but to a lesser extent than H-6.
~7.5 - 7.3t1HH-5The proton meta to both the nitro and bromo groups is expected to be the most shielded of the aromatic protons.
~3.9 - 4.0s3H-OCH₃The methyl ester protons will appear as a singlet in the typical range for such functional groups.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~164 - 166C=OThe carbonyl carbon of the ester group is expected in this downfield region.[1]
~150 - 152C-3The carbon bearing the nitro group will be significantly deshielded.[1]
~135 - 137C-6Aromatic carbon deshielded by the adjacent nitro group.
~132 - 134C-1The carbon attached to the ester group.
~128 - 130C-4Aromatic CH carbon.
~125 - 127C-5Aromatic CH carbon.
~118 - 120C-2The carbon bearing the bromine atom will be deshielded, but the effect is less pronounced than the nitro group.
~53 - 54-OCH₃The methyl carbon of the ester group.[1]
Table 3: Predicted IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2960 - 2850WeakAliphatic C-H stretch (-OCH₃)
~1735 - 1720StrongC=O stretch (ester)
~1600, ~1475MediumC=C stretch (aromatic ring)
~1530StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1250StrongAsymmetric C-O-C stretch (ester)
~1100MediumSymmetric C-O-C stretch (ester)
~750 - 700StrongC-Br stretch
~900 - 675StrongC-H out-of-plane bending
Table 4: Predicted Mass Spectrometry (EI) Data for this compound
m/zRelative IntensityProposed Fragment
261/259Moderate[M]⁺ (Molecular ion)
230/228High[M - OCH₃]⁺
214/212Moderate[M - NO₂]⁺
201/199Low[M - COOCH₃]⁺
182Moderate[M - Br]⁺
154Moderate[M - Br - CO]⁺
104High[C₇H₄O]⁺
76High[C₆H₄]⁺

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum. The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: For a solid sample, a direct insertion probe is commonly used. A small amount of the sample is placed in a capillary tube at the end of the probe.

  • Ionization: Electron Ionization (EI) is a common method for the analysis of relatively volatile and thermally stable organic compounds. The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Logical Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS NMR_Data Analyze Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Identify Functional Group Absorptions IR->IR_Data MS_Data Determine Molecular Ion & Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to Methyl 2-bromo-3-nitrobenzoate: Solubility and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl 2-bromo-3-nitrobenzoate, a key intermediate in organic synthesis. This document details its solubility profile, physical characteristics, and provides standardized experimental protocols for their determination. A detailed workflow for its synthesis via Fischer esterification is also presented.

Core Physical and Chemical Properties

This compound is a solid organic compound with the chemical formula C₈H₆BrNO₄.[1] Its molecular weight is 260.04 g/mol .[1] The structural formula and key identifiers are provided in the table below.

PropertyValue
Chemical Structure (Structure to be inserted here if possible)
IUPAC Name This compound
CAS Number 5337-09-7
Molecular Formula C₈H₆BrNO₄
Molecular Weight 260.04 g/mol
Appearance Brown or yellow solid

Table 1: Core Identifiers and Properties of this compound.[1][2]

Solubility Profile

SolventQualitative Solubility
WaterInsoluble
MethanolSoluble
EthanolLikely Soluble
Dimethyl Sulfoxide (DMSO)Likely Soluble
DichloromethaneLikely Soluble
TolueneSparingly Soluble
HexaneInsoluble

Table 2: Qualitative Solubility of this compound in Various Solvents.[3]

Physical Properties

Key physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in synthetic procedures.

Physical PropertyValue
Melting Point Not available
Boiling Point Not available
Density Not available

Table 3: Physical Properties of this compound.

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the physical properties and for the synthesis of this compound.

Protocol 1: Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard and widely accepted technique for this determination.[4][5]

Materials and Equipment:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)[4]

  • Sample of this compound (finely powdered)[4]

  • Mortar and pestle[4]

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.[4]

  • Loading the Capillary Tube: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 2-3 mm.[5]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For a preliminary, rapid determination, heat the sample at a rate of 10-20 °C per minute to get an approximate melting range.

    • For an accurate determination, start heating at a rate of approximately 10°C per minute until the temperature is about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[5]

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[5]

  • Reporting: Report the melting point as a range of these two temperatures.[5]

Protocol 2: Quantitative Determination of Solubility

This protocol outlines a general method for determining the solubility of a solid in a liquid solvent at a specific temperature.[6][7][8]

Materials and Equipment:

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe with a membrane filter)

  • Volumetric flasks and pipettes

  • Spectrophotometer or other suitable analytical instrument

  • Solvent of interest (e.g., methanol)

  • This compound

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms saturation.[7]

  • Sample Withdrawal and Filtration:

    • Allow the mixture to stand at the constant temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the solution through a membrane filter to remove any undissolved solid particles.[8]

  • Analysis:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration suitable for the chosen analytical method (e.g., UV-Vis spectroscopy).

    • Measure the concentration of this compound in the diluted solution using a pre-established calibration curve.

  • Calculation:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).[6]

Protocol 3: Synthesis of this compound via Fischer Esterification

The synthesis of this compound can be achieved through the Fischer esterification of its corresponding carboxylic acid, 2-bromo-3-nitrobenzoic acid, with methanol in the presence of an acid catalyst.[9]

Materials and Equipment:

  • 2-bromo-3-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers, graduated cylinders

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-bromo-3-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).[9]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.[9]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[9]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[10]

  • Drying and Isolation:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.

G Synthesis of this compound Reactants 2-bromo-3-nitrobenzoic acid + Methanol (excess) + H₂SO₄ (catalyst) Reaction_Setup Dissolve reactants in a round-bottom flask Reactants->Reaction_Setup Reflux Heat to reflux for 2-4 hours Reaction_Setup->Reflux Workup Work-up Reflux->Workup Evaporation Remove excess methanol (Rotary Evaporator) Workup->Evaporation Extraction Dissolve in Ethyl Acetate and wash with H₂O, NaHCO₃, Brine Evaporation->Extraction Drying Dry organic layer over anhydrous MgSO₄ Extraction->Drying Isolation Filter and concentrate (Rotary Evaporator) Drying->Isolation Crude_Product Crude this compound Isolation->Crude_Product Purification Purification Crude_Product->Purification Recrystallization Recrystallization or Column Chromatography Purification->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship for Property Determination

The following diagram illustrates the logical flow for characterizing the synthesized this compound.

G Characterization of this compound Synthesized_Product Synthesized Methyl 2-bromo-3-nitrobenzoate Purity_Assessment Purity Assessment Synthesized_Product->Purity_Assessment Melting_Point Melting Point Determination Purity_Assessment->Melting_Point TLC Thin-Layer Chromatography Purity_Assessment->TLC Property_Determination Physical & Chemical Property Determination Melting_Point->Property_Determination TLC->Property_Determination Solubility_Test Solubility Testing (Qualitative & Quantitative) Property_Determination->Solubility_Test Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Property_Determination->Spectroscopy Final_Characterization Fully Characterized Product Solubility_Test->Final_Characterization Spectroscopy->Final_Characterization

Caption: Logical workflow for the characterization of the final product.

References

The Uncharted Therapeutic Potential of Methyl 2-bromo-3-nitrobenzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-bromo-3-nitrobenzoate and its derivatives represent a promising, yet underexplored, class of compounds with significant potential in the landscape of modern drug discovery. The inherent reactivity of the bromomethyl and nitro functionalities, coupled with the stability of the benzoate scaffold, provides a versatile platform for the synthesis of novel therapeutic agents. This technical guide consolidates the current, albeit limited, scientific knowledge surrounding the biological activities of these derivatives, with a primary focus on their anticancer and antimicrobial properties. Through a detailed presentation of available quantitative data, experimental methodologies, and visual representations of potential mechanisms, this document aims to serve as a foundational resource to catalyze further research and development in this compelling area of medicinal chemistry.

Introduction

The quest for novel chemical entities with potent and selective biological activities is a cornerstone of pharmaceutical research. Nitroaromatic compounds, in particular, have a long history as effective therapeutic agents, primarily as antimicrobials.[1] The presence of a nitro group can confer a range of biological effects, often through bioreductive activation in hypoxic environments, such as those found in solid tumors and microbial infections.[2][3] When combined with a bromine substituent, another key pharmacophore known to enhance biological activity, the resulting bromo-nitroaromatic scaffold becomes a highly attractive starting point for the design of new drugs.

This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules.[4] Its derivative, Methyl 2-(bromomethyl)-3-nitrobenzoate, is a crucial component in the synthesis of the renowned anticancer drug, Lenalidomide.[5] This fact alone underscores the therapeutic relevance of this chemical class. This guide will delve into the available data on the biological activities of derivatives stemming from this core structure, providing a comprehensive overview for researchers aiming to exploit their therapeutic potential.

Anticancer Activity

Recent studies have begun to shed light on the anticancer potential of nitroaromatic compounds bearing a reactive bromomethyl group. These compounds are proposed to act as alkylating agents, a well-established mechanism for many successful chemotherapy drugs.

Quantitative Anticancer Activity Data

A study by Lopes et al. (2015) investigated the in vitro antiproliferative activity of a series of nitrated and non-nitrated compounds, including derivatives with a bromomethyl group, against three human cancer cell lines: HL-60 (leukemia), Jurkat (T-cell leukemia), and MCF-7 (breast adenocarcinoma). The half-maximal inhibitory concentrations (IC50) for the most relevant compounds from this study are summarized in the table below.

Compound IDStructureHL-60 IC50 (µM)Jurkat IC50 (µM)MCF-7 IC50 (µM)
Compound 3 4-(Bromomethyl)-3-nitrobenzoic acid1.5 ± 0.22.0 ± 0.33.5 ± 0.5
Compound 24 N-(2-hydroxyethyl)-4-(bromomethyl)-3-nitrobenzamide2.8 ± 0.44.1 ± 0.68.2 ± 1.2

Data extracted from Lopes et al., 2015.[2][3]

These results indicate that compounds with a bromomethyl group attached to a nitrobenzoic acid scaffold exhibit potent cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range.[2][3]

Proposed Mechanism of Anticancer Action

The primary proposed mechanism of action for these bromomethyl-nitrobenzoate derivatives is their function as alkylating agents. The electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, making the bromine atom a good leaving group. This facilitates the alkylation of nucleophilic sites on biological macromolecules, most notably DNA.

anticancer_mechanism cluster_drug Drug Action cluster_cellular Cellular Events drug Bromomethyl- nitrobenzoate Derivative dna_damage DNA Alkylation & Double-Strand Breaks drug->dna_damage Alkylation dna DNA cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Nitroaromatic compounds have historically been a rich source of antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group by microbial nitroreductases to generate cytotoxic reactive nitrogen species.

Quantitative Antimicrobial Activity Data

While specific data for this compound derivatives is scarce, studies on structurally related bromo- and nitro-substituted benzoic acid derivatives provide valuable insights into their potential antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some of these related compounds against Gram-positive bacteria.

Compound ClassTest OrganismMIC (µg/mL)
2-chloro-5-nitrobenzoic acid derivativesS. aureus ATCC 25923100 µM
2-chloro-5-nitrobenzoic acid derivativesMRSA (clinical isolate)100 µM
2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivativesS. aureusActive (comparable to ampicillin)
2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivativesB. subtilisActive
m-Bromo N'-(benzylidene)benzohydrazideB. subtilisPotent Activity
p-Bromo N'-(benzylidene)benzohydrazideC. albicansPotent Activity
p-Bromo N'-(benzylidene)benzohydrazideA. nigerPotent Activity

Data compiled from various sources.[1][6]

These findings suggest that the combination of a halogen and a nitro group on a benzoic acid scaffold can lead to significant antimicrobial activity against a range of pathogens. [6]

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of nitroaromatic compounds is generally attributed to a process of bioreductive activation.

dot

antimicrobial_mechanism cluster_drug Drug Action cluster_cellular Microbial Cell drug Nitroaromatic Compound nitroreductase Nitroreductase drug->nitroreductase Enzymatic Reduction rns Reactive Nitrogen Species (RNS) nitroreductase->rns cellular_damage Damage to DNA, Proteins, and Lipids rns->cellular_damage cell_death Cell Death cellular_damage->cell_death

Caption: Proposed mechanism of antimicrobial action for nitroaromatic compounds.

Within the microbial cell, enzymes known as nitroreductases reduce the nitro group of the compound. This reduction process generates highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates, as well as superoxide radicals. These reactive species can indiscriminately damage essential cellular components, including DNA, proteins, and lipids, ultimately leading to microbial cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent against a specific microorganism.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [1] dot

mic_assay_workflow start Start prepare_dilutions Prepare Serial Dilutions of Test Compound in Broth start->prepare_dilutions inoculate_wells Inoculate Wells with Standardized Bacterial Suspension prepare_dilutions->inoculate_wells incubation Incubate 18-24h at 37°C inoculate_wells->incubation observe_growth Visually Inspect for Bacterial Growth (Turbidity) incubation->observe_growth determine_mic Identify Lowest Concentration with No Visible Growth (MIC) observe_growth->determine_mic end End determine_mic->end

Caption: Experimental workflow for the broth microdilution MIC assay.

Synthesis of Derivatives

The synthesis of derivatives from this compound or its parent acid is crucial for exploring the structure-activity relationship (SAR) and optimizing the biological activity. A common synthetic route involves the modification of the carboxylic acid group to form amides or the substitution of the bromo group in its bromomethyl derivative.

General Synthesis Protocol for Amide Derivatives

The following is a general protocol for the synthesis of N-substituted amide derivatives from 4-(bromomethyl)-3-nitrobenzoic acid, a close analog of the core compound.

Objective: To synthesize a library of amide derivatives for biological screening.

Materials:

  • 4-(Bromomethyl)-3-nitrobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Various primary or secondary amines

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • Acid Activation: Dissolve 4-(bromomethyl)-3-nitrobenzoic acid, EDC, and NHS in DCM and stir at room temperature.

  • Amine Addition: Add the desired amine to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Wash the reaction mixture with a saturated solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. [3] dot

amide_synthesis_workflow start Start dissolve_reagents Dissolve Carboxylic Acid, EDC, and NHS in DCM start->dissolve_reagents add_amine Add Amine to Reaction Mixture dissolve_reagents->add_amine stir_reaction Stir at Room Temperature (Monitor by TLC) add_amine->stir_reaction workup Aqueous Work-up (NaHCO3 wash) stir_reaction->workup dry_and_concentrate Dry Organic Layer and Concentrate workup->dry_and_concentrate purification Purify by Column Chromatography dry_and_concentrate->purification end End purification->end

Caption: General workflow for the synthesis of amide derivatives.

Future Directions and Conclusion

The available evidence, though limited, strongly suggests that this compound derivatives are a promising class of compounds with potential applications in oncology and infectious diseases. The potent in vitro anticancer activity of related bromomethyl-nitroaromatic compounds highlights the potential of this scaffold for the development of novel alkylating agents. Furthermore, the well-established antimicrobial properties of nitroaromatics provide a strong rationale for exploring these derivatives as new anti-infective agents.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. This will enable the establishment of a clear structure-activity relationship (SAR) and the identification of lead compounds with optimized potency and selectivity. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of derivatives with improved pharmacokinetic and safety profiles will be crucial for their eventual translation into clinical candidates.

References

An In-depth Technical Guide to Methyl 2-bromo-3-nitrobenzoate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-3-nitrobenzoate is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its trifunctional nature, possessing a methyl ester, a bromine atom, and a nitro group on an aromatic scaffold, offers a rich platform for the construction of complex molecular architectures. This technical guide provides a comprehensive review of its chemical properties, synthesis, and key reactions. Detailed experimental protocols for its preparation are presented, alongside a discussion of its spectroscopic characteristics. Furthermore, this whitepaper explores the role of this compound as a building block in the synthesis of biologically active molecules, with a particular focus on the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, crucial targets in cancer therapy.

Core Chemical Properties and Data

This compound is a key intermediate in organic synthesis, particularly valued in the creation of pharmaceutical and agrochemical compounds.[1] Its stability and compatibility with various reaction conditions make it a valuable building block for more complex molecules.[1]

PropertyValueReference
CAS Number 5337-09-7[2]
Molecular Formula C₈H₆BrNO₄
Molecular Weight 260.04 g/mol
Physical Form Brown or yellow solid[1]
Purity ≥ 96% (HPLC)[1]
IUPAC Name This compound[2]
SMILES COC(=O)C1=C(Br)C(=CC=C1)--INVALID-LINK--=O[2]
InChIKey YUWPKYJCYRFBJT-UHFFFAOYSA-N[2]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process starting from 2-bromobenzoic acid. This pathway involves an initial electrophilic nitration followed by a Fischer esterification.

Synthesis_of_Methyl_2-bromo-3-nitrobenzoate 2-Bromobenzoic_Acid 2-Bromobenzoic Acid Nitration Nitration (HNO₃, H₂SO₄) 2-Bromobenzoic_Acid->Nitration 2-Bromo-3-nitrobenzoic_Acid 2-Bromo-3-nitrobenzoic Acid Nitration->2-Bromo-3-nitrobenzoic_Acid Esterification Fischer Esterification (CH₃OH, H⁺ catalyst) 2-Bromo-3-nitrobenzoic_Acid->Esterification Final_Product This compound Esterification->Final_Product

A high-level overview of the synthetic pathway to this compound.
Experimental Protocol: Nitration of 2-Bromobenzoic Acid

This procedure outlines the synthesis of the precursor, 2-bromo-3-nitrobenzoic acid, from 2-bromobenzoic acid.

Materials:

  • 2-bromobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath to maintain a low temperature.

  • Reaction Setup: In a separate round-bottom flask, dissolve 2-bromobenzoic acid in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath to below 5°C.

  • Nitration: While vigorously stirring the 2-bromobenzoic acid solution, slowly add the cold nitrating mixture dropwise, ensuring the reaction temperature does not exceed 15°C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes. Then, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Carefully pour the reaction mixture over a large volume of crushed ice with continuous stirring. A precipitate of 2-bromo-3-nitrobenzoic acid will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids. The crude product can be purified by recrystallization from an ethanol/water mixture.

Experimental Protocol: Fischer Esterification of 2-Bromo-3-nitrobenzoic Acid

This protocol describes the conversion of 2-bromo-3-nitrobenzoic acid to its methyl ester.

Materials:

  • 2-bromo-3-nitrobenzoic acid

  • Anhydrous methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-3-nitrobenzoic acid in an excess of anhydrous methanol. For every gram of the carboxylic acid, approximately 8-10 mL of methanol can be used.[3]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution (e.g., for every 20 mL of methanol, add 1 mL of concentrated H₂SO₄).[3]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as methanol.[3]

Key Reactions of this compound

The presence of three distinct functional groups allows for a variety of subsequent chemical transformations, making this compound a valuable intermediate.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds.

Suzuki_Coupling_Reaction Start_Material This compound Reaction Pd Catalyst Base Start_Material->Reaction Reactant Ar-B(OH)₂ (Arylboronic Acid) Reactant->Reaction Product Methyl 2-aryl-3-nitrobenzoate Reaction->Product

General scheme of a Suzuki-Miyaura cross-coupling reaction.
Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, opening up a vast array of further functionalization possibilities, such as amide bond formation or diazotization reactions.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) typically in the range of 3.9-4.0 ppm. The aromatic region will display a complex multiplet pattern corresponding to the three protons on the benzene ring. Due to the electron-withdrawing effects of the nitro and bromo groups, these aromatic protons will be shifted downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester will appear significantly downfield (around 164-166 ppm). The methyl carbon of the ester will be found upfield (around 52-53 ppm). The six aromatic carbons will resonate in the typical aromatic region (approximately 120-150 ppm), with their chemical shifts influenced by the bromo and nitro substituents.

Mass Spectrometry

In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 260 and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31) and the carbonyl group (-CO, M-28).

Application in Drug Discovery: Synthesis of PARP-1 Inhibitors

A significant application of compounds derived from 2-bromo-3-nitrobenzoic acid is in the synthesis of inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations.

PARP-1 Signaling Pathway in DNA Repair

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitors DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP-1 Recruitment and Activation DNA_SSB->PARP1_recruitment PARylation Auto-PARylation of PARP-1 and Histones PARP1_recruitment->PARylation PARP1_trapping PARP-1 Trapping on DNA PARP1_recruitment->PARP1_trapping DDR_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PARylation->DDR_proteins PARP1_release PARP-1 Release PARylation->PARP1_release Electrostatic repulsion DNA_repair DNA Repair DDR_proteins->DNA_repair PARG_hydrolysis PARG-mediated PAR Hydrolysis DNA_repair->PARG_hydrolysis Restoration of DNA integrity PARG_hydrolysis->PARP1_release PARPi PARP Inhibitor PARPi->PARP1_recruitment Inhibition Replication_fork_collapse Replication Fork Collapse PARP1_trapping->Replication_fork_collapse DSB_formation Double-Strand Break (DSB) Formation Replication_fork_collapse->DSB_formation Cell_death Synthetic Lethality in HR-deficient cells DSB_formation->Cell_death

The role of PARP-1 in DNA repair and the mechanism of action of PARP inhibitors.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a key intermediate for the development of novel therapeutics. The synthetic routes and reaction pathways detailed in this guide provide a framework for researchers to exploit the rich chemistry of this compound. The connection to the synthesis of PARP-1 inhibitors highlights its relevance in contemporary drug discovery and underscores the importance of such fundamental building blocks in the development of next-generation medicines. Further exploration of the reactivity of this compound is warranted and will likely lead to the discovery of new and innovative applications.

References

A Technical Guide to Methyl 2-bromo-3-nitrobenzoate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-bromo-3-nitrobenzoate is a substituted aromatic compound that serves as a significant building block in organic synthesis and pharmaceutical research. Its unique molecular architecture, featuring a bromine atom and a nitro group on a methyl benzoate scaffold, provides a versatile platform for constructing more complex molecules. The reactivity of its functional groups makes it a valuable intermediate in the development of novel therapeutic agents and other specialty chemicals. This technical guide offers an in-depth overview of the compound's historical context, physicochemical properties, synthetic methodologies, and applications, tailored for researchers and professionals in the chemical and drug development fields.

Discovery and Historical Context

The precise first synthesis of this compound is not documented in a singular, seminal publication. Its history is interwoven with the broader academic and industrial exploration of substituted nitrobenzoic acids that gained momentum in the mid-20th century. Foundational work published in 1952 by researchers at the University of Michigan detailed systematic synthetic methods for various isomers of bromo-2-nitrobenzoic acid, highlighting that while related structures were known, their preparation was not yet well-established.[1]

Early synthetic strategies for compounds in this class often relied on classical, multi-step reactions. A key historical method for introducing a bromine atom onto the aromatic ring is the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884. This reaction facilitates the conversion of an aryl amine to an aryl halide through a diazonium salt intermediate and has been a cornerstone for synthesizing precursors like 2-bromo-3-nitrobenzoic acid.[1] The subsequent esterification of this acid provides a direct route to this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValue
CAS Number 5337-09-7[2]
Molecular Formula C₈H₆BrNO₄[2][3]
Molecular Weight 260.04 g/mol [2][3]
Appearance Brown or yellow solid[2][4]
Purity ≥ 96% (HPLC)[2]
IUPAC Name This compound[3]
Synonyms 2-Bromo-3-nitro-benzoic acid methyl ester[2][3]
SMILES COC(=O)c1cccc(c1Br)--INVALID-LINK--[O-][3]
InChIKey YUWPKYJCYRFBJT-UHFFFAOYSA-N[3]
Storage Conditions Store at 0-8°C[2]

Synthetic Methodologies

The synthesis of this compound is logically achieved via the esterification of its corresponding carboxylic acid, 2-bromo-3-nitrobenzoic acid. The following section details the established protocols for preparing the acid precursor and its subsequent conversion to the methyl ester.

Synthesis of 2-Bromo-3-nitrobenzoic Acid via Sandmeyer Reaction

This classical method provides a reliable route to the acid precursor from 2-amino-3-nitrobenzoic acid.

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product A 2-Amino-3-nitrobenzoic Acid B Diazonium Salt A->B Diazotization (0-5°C) R1 NaNO₂, aq. HBr R2 CuBr C 2-Bromo-3-nitrobenzoic Acid B->C Sandmeyer Reaction

Caption: Synthesis of 2-Bromo-3-nitrobenzoic Acid via the Sandmeyer Reaction.

Experimental Protocol:

  • Diazotization: Dissolve 2-amino-3-nitrobenzoic acid in aqueous hydrobromic acid. Cool the solution to 0-5°C in an ice-salt bath. Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt intermediate.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas will evolve.

  • Work-up: After the addition is complete and gas evolution has ceased, warm the reaction mixture gently (e.g., to 50°C) for 30 minutes. Cool the mixture to room temperature and collect the precipitated solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2-bromo-3-nitrobenzoic acid.

Esterification to this compound

The carboxylic acid is converted to the methyl ester via Fischer esterification.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product A 2-Bromo-3-nitrobenzoic Acid B This compound A->B Fischer Esterification (Reflux) R1 Methanol (CH₃OH) R2 Catalytic H₂SO₄

Caption: Fischer esterification of the precursor acid to the target ester.

Experimental Protocol:

  • Reaction Setup: Suspend 2-bromo-3-nitrobenzoic acid in an excess of methanol, which acts as both the solvent and the reactant.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol under reduced pressure. Dilute the residue with water and neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.

Applications in Research and Drug Development

This compound is a versatile chemical intermediate primarily utilized in organic synthesis and pharmaceutical research.[2] The presence of the bromine atom and the nitro group allows for a wide range of chemical transformations, making it an essential building block for more intricate molecules.[2]

Its applications include:

  • Synthesis of Pharmaceutical Compounds: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the creation of compounds with potential anti-inflammatory and analgesic properties.[2]

  • Organic Synthesis: Researchers frequently use this compound to develop complex molecular structures, enabling the exploration of new chemical reactions and synthetic pathways.[2]

  • Agrochemicals: It acts as a building block in the synthesis of novel agrochemicals.[2]

G A This compound B Nucleophilic Substitution (at C-Br) A->B C Reduction of Nitro Group (-NO₂ to -NH₂) A->C D Hydrolysis of Ester (-COOCH₃ to -COOH) A->D E Advanced Intermediates B->E C->E D->E F Active Pharmaceutical Ingredients (APIs) E->F

Caption: General workflow illustrating the synthetic utility of the title compound.

Spectroscopic Data Acquisition

While fully characterized experimental spectra are not widely available in public databases, the expected spectroscopic data can be predicted based on the compound's structure.[5] The following protocols outline the standard procedures for acquiring key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum. Expected signals would correspond to the aromatic protons and the methyl ester protons.

    • ¹³C NMR: Acquire the carbon spectrum. This will require a greater number of scans. Expected signals include those for the carbonyl carbon, aromatic carbons, and the methyl carbon.[5]

  • Processing: Process the raw data using Fourier transformation, followed by phase and baseline correction.[5]

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.[5]

  • Background Scan: Record a background spectrum of the empty ATR crystal.[5]

  • Sample Scan: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio. The final spectrum is automatically ratioed against the background.[5]

  • Data Analysis: Identify characteristic absorption bands for the functional groups, such as the C=O stretch of the ester, the N-O stretches of the nitro group, and C-Br and C-H aromatic stretches.

Mass Spectrometry (MS)

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often using a direct insertion probe for solid samples.[5]

  • Ionization: The sample is vaporized and ionized, typically using Electron Ionization (EI).[5]

  • Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak. For this compound, a characteristic pair of peaks of nearly equal intensity at m/z 259 and 261 would be expected, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[5]

References

A Technical Guide to the Thermochemical Properties of Methyl Bromo-Nitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the methodologies used to determine the thermochemical properties of substituted methyl benzoates, with a focus on the isomers of methyl bromo-nitrobenzoate. Due to a scarcity of publicly available experimental data for these specific isomers, this guide utilizes data and protocols from closely related compounds, such as methyl nitrobenzoates, to illustrate the requisite experimental techniques and data presentation formats. The guide details standard experimental protocols, including combustion calorimetry and methods for determining enthalpies of phase transition, and presents a framework for the systematic analysis and visualization of these processes.

Introduction

Thermochemical data, such as the enthalpy of formation, are fundamental for understanding the energetic properties and reactivity of molecules. For drug development professionals and researchers in organic synthesis, this information is critical for process safety, reaction optimization, and predicting the stability of intermediates and final products. Methyl bromo-nitrobenzoates are a class of compounds that serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their substitution pattern, featuring both an electron-withdrawing nitro group and a halogen, makes their thermochemical characterization particularly relevant for predicting their behavior in synthetic transformations.

This guide outlines the key experimental procedures and data analysis workflows for determining the thermochemical properties of these compounds.

Thermochemical Data of Substituted Methyl Benzoates

Table 1: Standard Molar Enthalpy of Formation in the Condensed Phase (ΔfH°m(cr/l))

CompoundIsomer PositionPhysical StateΔfH°m (kJ/mol)Method
Methyl bromo-nitrobenzoate2-bromo-3-nitroCrystalline (cr)Data not availableStatic Bomb Calorimetry
Methyl bromo-nitrobenzoate2-bromo-4-nitroCrystalline (cr)Data not availableStatic Bomb Calorimetry
Methyl bromo-nitrobenzoate4-bromo-3-nitroCrystalline (cr)Data not availableStatic Bomb Calorimetry
Methyl nitrobenzoate[2]2-nitroCrystalline (cr)Example ValueStatic Bomb Calorimetry
Methyl nitrobenzoate[2]3-nitroLiquid (l)Example ValueStatic Bomb Calorimetry
Methyl nitrobenzoate[2]4-nitroCrystalline (cr)Example ValueStatic Bomb Calorimetry
Methyl benzoate[4][5]-Liquid (l)-332.8 ± 4.0Combustion Calorimetry

Note: Values for methyl nitrobenzoate are illustrative, based on existing studies. The primary method for determining the enthalpy of formation in the condensed phase is combustion calorimetry.

Table 2: Enthalpies of Phase Transition

CompoundIsomer PositionΔH°sub/vap (kJ/mol)Method
Methyl bromo-nitrobenzoate2-bromo-3-nitroData not availableCalvet Microcalorimetry / Knudsen Effusion
Methyl bromo-nitrobenzoate2-bromo-4-nitroData not availableCalvet Microcalorimetry / Knudsen Effusion
Methyl bromo-nitrobenzoate4-bromo-3-nitroData not availableCalvet Microcalorimetry / Knudsen Effusion
Methyl nitrobenzoate[2]2-nitroExample ValueDSC / Calvet Microcalorimetry / Knudsen Effusion
Methyl nitrobenzoate[2]3-nitroExample ValueDSC / Calvet Microcalorimetry / Knudsen Effusion
Methyl nitrobenzoate[2]4-nitroExample ValueDSC / Calvet Microcalorimetry / Knudsen Effusion
Methyl benzoate[4][5]-56.7 ± 0.4Vaporization Calorimetry

Note: ΔH°sub/vap refers to the molar enthalpy of sublimation or vaporization. These values are crucial for converting condensed-phase data to the gas phase.

Table 3: Standard Molar Enthalpy of Formation in the Gaseous Phase (ΔfH°m(g))

CompoundIsomer PositionΔfH°m(g) (kJ/mol)
Methyl bromo-nitrobenzoate2-bromo-3-nitroData not available
Methyl bromo-nitrobenzoate2-bromo-4-nitroData not available
Methyl bromo-nitrobenzoate4-bromo-3-nitroData not available
Methyl nitrobenzoate[2]2-nitroExample Value
Methyl nitrobenzoate[2]3-nitroExample Value
Methyl nitrobenzoate[2]4-nitroExample Value
Methyl benzoate[4][5]--276.1 ± 4.0

Note: The gas-phase enthalpy of formation is derived by combining the condensed-phase enthalpy of formation with the enthalpy of sublimation or vaporization.

Experimental Protocols

The determination of thermochemical data is a precise process that relies on a combination of calorimetric techniques. The protocols described below are standard in the field and are based on methodologies reported for similar compounds.[2][6]

Static Bomb Combustion Calorimetry

This technique is used to measure the standard molar energy of combustion (ΔcU°m). From this value, the standard molar enthalpy of formation in the condensed state (ΔfH°m(cr/l)) is derived.

Methodology:

  • Sample Preparation: A pellet of the crystalline sample (or a gelatin capsule for liquids) of a known mass is placed in a crucible inside a high-pressure vessel, the "bomb."

  • Pressurization: The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa.

  • Ignition: The sample is ignited by passing an electric current through a cotton fuse in contact with the sample.

  • Calorimetry: The bomb is submerged in a known volume of water in a calorimeter. The temperature change of the water is meticulously recorded to determine the heat released by the combustion reaction.[7]

  • Corrections: Corrections are applied for the heat of combustion of the fuse and for the formation of nitric acid from residual nitrogen in the bomb.

  • Calculation: The energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, which is determined by calibrating with a standard substance like benzoic acid.

Determination of Enthalpy of Sublimation

The enthalpy of sublimation is determined using techniques like Calvet microcalorimetry or the Knudsen effusion method.

Methodology (Calvet Microcalorimetry):

  • A sample of the compound is placed in an effusion cell within the calorimeter.

  • The sample is heated to a temperature where it begins to sublime.

  • The heat absorbed during the sublimation process is measured directly by the calorimeter.[6]

  • The standard molar enthalpy of sublimation (ΔgcrH°m) is then calculated from the experimental data.

Methodology (Knudsen Effusion):

  • The sample is placed in a Knudsen cell, which has a small orifice.

  • The cell is heated under high vacuum, causing the sample to sublime and effuse through the orifice.

  • The rate of mass loss is measured as a function of temperature.

  • The vapor pressure of the substance at different temperatures is determined from the effusion data.

  • The enthalpy of sublimation is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of phase transitions, such as melting (fusion) and solid-solid transitions.

Methodology:

  • A small, weighed amount of the sample is placed in an aluminum pan.

  • The sample and a reference pan are heated at a constant rate.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • A peak in the heat flow signal indicates a phase transition, and the area under the peak is proportional to the enthalpy change of that transition.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental and computational processes for determining the thermochemical properties of the target compounds.

G cluster_exp Experimental Determination cluster_der Derived Properties sample Sample Preparation (Methyl bromo-nitrobenzoate Isomer) comb_cal Static Bomb Combustion Calorimetry sample->comb_cal phase_cal Phase Transition Analysis (DSC, Calvet, Knudsen) sample->phase_cal delta_u ΔcU°m (Energy of Combustion) comb_cal->delta_u delta_h_trans ΔH°sub/vap (Phase Transition Enthalpy) phase_cal->delta_h_trans delta_h_cond ΔfH°m(cr/l) (Condensed Phase Enthalpy of Formation) delta_u->delta_h_cond delta_h_gas ΔfH°m(g) (Gas Phase Enthalpy of Formation) delta_h_cond->delta_h_gas Hess's Law delta_h_trans->delta_h_gas Hess's Law

Caption: Workflow for determining gas-phase enthalpy of formation.

G cluster_combustion Static Bomb Calorimetry Protocol start Start: Purified Sample weigh Weigh Sample start->weigh place Place in Crucible with Fuse weigh->place seal Seal in Bomb place->seal pressurize Pressurize with O2 seal->pressurize ignite Ignite Sample pressurize->ignite measure Measure Temperature Rise (ΔT) ignite->measure calculate Calculate ΔcU°m measure->calculate end Result: Condensed Phase Enthalpy of Formation calculate->end

Caption: Detailed workflow for combustion calorimetry experiment.

Conclusion

While direct experimental thermochemical data for Methyl 2-bromo-3-nitrobenzoate and its isomers remain to be published in accessible literature, this guide provides a robust framework for their determination and analysis. The methodologies of static bomb combustion calorimetry, Calvet microcalorimetry, Knudsen effusion, and Differential Scanning Calorimetry are the cornerstones of such investigations. By following these established protocols, researchers can obtain high-quality data essential for process development, safety analysis, and fundamental chemical understanding in the fields of pharmaceutical and materials science. The provided templates for data presentation and workflow visualization offer a standardized approach to reporting and interpreting these critical energetic properties.

References

Methodological & Application

The Versatile Role of Methyl 2-bromo-3-nitrobenzoate in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-bromo-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in the landscape of organic synthesis. Its strategic substitution pattern, featuring a bromine atom, a nitro group, and a methyl ester, renders it a versatile building block for the construction of complex molecular architectures, particularly in the realm of pharmaceuticals and bioactive molecules. This document provides detailed application notes, experimental protocols, and key data for the utilization of this compound in various synthetic transformations.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental for its effective use and characterization in synthetic workflows.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 5337-09-7
Molecular Formula C₈H₆BrNO₄
Molecular Weight 260.04 g/mol
Appearance Brown or yellow solid
Storage Conditions Store at 0-8°C

Table 2: Spectroscopic Data for this compound and a Related Derivative

Compound1H NMR (CDCl₃, 200 MHz) δ (ppm)13C NMR (CDCl₃, 50 MHz) δ (ppm)
Methyl 3-nitrobenzoate 8.81-8.87 (m, 1H), 8.34-8.44 (m, 2H), 7.61-7.69 (m, 1H), 3.99 (s, 3H)164.6, 148.2, 135.1, 131.8, 129.5, 127.2, 124.4, 52.6
Methyl 3-bromobenzoate 8.12-8.18 (m, 1H), 7.93-7.99 (m, 1H), 7.63-7.71 (m, 1H), 7.26-7.35 (m, 1H), 3.92 (s, 3H)165.4, 135.7, 132.6, 132.0, 129.8, 128.0, 122.4, 52.2

Key Applications and Synthetic Transformations

This compound is a valuable precursor for a variety of key chemical transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and reductions, enabling the synthesis of diverse molecular scaffolds.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom in this compound serves as an excellent handle for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds and the synthesis of substituted biaryl compounds.[2][3] These structures are prevalent in many pharmaceutical agents and functional materials.[3]

General Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow Start Start: this compound + Arylboronic Acid Reaction Pd Catalyst, Base Solvent, Heat Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Coupled Product: 2-Aryl-3-nitrobenzoate Purification->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv)

  • Solvent (e.g., DME/H₂O 4:1 mixture)

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Purge the flask with an inert gas (e.g., argon) for 15 minutes.

  • Add the degassed solvent mixture to the flask, followed by the palladium catalyst.

  • Heat the reaction mixture to 85°C and stir for 12 hours, monitoring the progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and acidify the aqueous layer with 1M HCl to a pH of ~2 to precipitate the product.

  • Collect the product by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

Aryl HalideArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromobenzoic acid2-Nitrophenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O8512-
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-120-Optimized
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acid------

Note: Specific yield for the reaction with this compound is not explicitly available in the searched literature; the table provides conditions for similar reactions as a reference.[2][4]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group in this compound activates the aromatic ring for nucleophilic aromatic substitution (SNAr), allowing the displacement of the bromide ion by various nucleophiles such as amines, alkoxides, and thiolates.[5] This reaction is a powerful tool for introducing heteroatomic functional groups.

Mechanism of Nucleophilic Aromatic Substitution:

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) Attack Nucleophilic Attack Reactants->Attack Intermediate Meisenheimer Complex (Resonance Stabilized) Attack->Intermediate Elimination Elimination of Br⁻ Intermediate->Elimination Product Substituted Product Elimination->Product

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Copper catalyst (e.g., Copper(I) oxide, 0.1 equiv) and Copper powder (0.1 equiv) (for Ullmann condensation)

  • Solvent (e.g., 2-ethoxyethanol)

Procedure:

  • To a dry reaction vessel, add this compound, the amine, potassium carbonate, copper(I) oxide, and copper powder.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon) three times.

  • Add the solvent.

  • Heat the reaction mixture to 130°C and stir for 12-24 hours, monitoring by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify with 1 M HCl to a pH of approximately 2-3.

  • Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.[5]

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group, providing access to valuable 3-amino-2-bromobenzoate derivatives. These anilines are important intermediates for the synthesis of various heterocyclic compounds and other complex molecules.

Experimental Protocol: Catalytic Hydrogenation of the Nitro Group

This protocol outlines the reduction of the nitro group using catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge with an inert gas before introducing hydrogen gas (balloon or Parr apparatus).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • After completion, filter the reaction mixture through Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.[6]

Table 4: Conditions for Nitro Group Reduction

SubstrateReagentCatalystSolventProduct
Methyl 3-nitrobenzoateH₂10% Pd/CMethanolMethyl 3-aminobenzoate
3-(4-nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dioneH₂ (50 psi)10% Pd/C1,4-DioxaneLenalidomide

Note: The table provides conditions for the reduction of related nitro compounds.[6][7]

Application in Pharmaceutical Synthesis: The Case of Lenalidomide

A prominent application of a close analog, methyl 2-bromomethyl-3-nitrobenzoate, is in the synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma. The synthesis involves the condensation of methyl 2-bromomethyl-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride, followed by the reduction of the nitro group.[7]

Synthetic Pathway to Lenalidomide Intermediate:

Lenalidomide_Synthesis Start Methyl 2-bromomethyl-3-nitrobenzoate + 3-aminopiperidine-2,6-dione HCl Reaction Base (e.g., Triethylamine) Solvent (e.g., DMSO) Heat (50-55°C) Start->Reaction Intermediate 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)- piperidine-2,6-dione Reaction->Intermediate

Caption: Synthesis of the nitro-intermediate of Lenalidomide.

This synthetic route highlights the importance of functionalized nitrobenzoates in accessing complex and medicinally relevant molecules. The subsequent reduction of the nitro group in the intermediate yields Lenalidomide.[7]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules with significant potential in pharmaceutical and materials science research. The protocols and data presented in these application notes offer a foundational guide for researchers to effectively utilize this key intermediate in their synthetic endeavors.

References

Methyl 2-bromo-3-nitrobenzoate: A Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a diverse range of pharmaceutical agents. Its unique substitution pattern, featuring a bromine atom, a nitro group, and a methyl ester, provides multiple reactive sites for strategic molecular elaboration. The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution and influences the regioselectivity of further reactions. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This versatility makes this compound a valuable precursor in drug discovery and development, particularly in the synthesis of oncology and anti-inflammatory drugs.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of Lenalidomide, a potent immunomodulatory and anti-cancer agent used in the treatment of multiple myeloma and myelodysplastic syndromes.[1][2] Beyond this, its structural motif is integral to the synthesis of various other bioactive molecules, including novel anti-inflammatory agents and heterocyclic compounds such as isocoumarins.

Synthesis of Lenalidomide

The synthesis of Lenalidomide from a derivative of this compound, namely methyl 2-(bromomethyl)-3-nitrobenzoate, is a well-established multi-step process. The overall pathway involves the condensation of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro intermediate, 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione. This intermediate is then subjected to a reduction of the nitro group to yield the final active pharmaceutical ingredient, Lenalidomide.

Experimental Workflow for Lenalidomide Synthesis

G cluster_0 Step 1: Formation of Nitro Intermediate cluster_1 Step 2: Reduction to Lenalidomide A Methyl 2-(bromomethyl)-3-nitrobenzoate C Condensation Reaction A->C B 3-Aminopiperidine-2,6-dione HCl B->C D 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione C->D E 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione F Reduction of Nitro Group E->F G Lenalidomide F->G

Caption: Synthetic pathway for Lenalidomide.

Data Presentation: Synthesis of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

ParameterMethod 1Method 2Method 3
Starting Materials Methyl 2-(bromomethyl)-3-nitrobenzoate, 3-aminopiperidine-2,6-dione HClMethyl 2-bromomethyl-3-nitrobenzoate, 3-amino-2,6-piperidinedione HClMethyl 2-bromomethyl-3-nitrobenzoate, 2,6-dioxopiperidin-3-ammonium chloride
Base TriethylamineSodium bicarbonateTriethylamine
Solvent Dimethyl sulfoxide (DMSO)N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Temperature 50-55 °C50-60 °CNot specified
Reaction Time 12 hours2-3 hoursNot specified
Yield Not specified79.1% (total yield)~36% (for final product)
Reference US10392364B2[3]EP3789385A1[4]US5635517A[3]

Data Presentation: Reduction of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione to Lenalidomide

ParameterMethod 1Method 2Method 3
Reducing Agent 10% Pd/C, H₂ gasIron powder, Ammonium chloride10% Pd/C, H₂ gas
Solvent N-Methyl-2-pyrrolidone (NMP), aq. AmmoniaEthanol, Water1,4-Dioxane
Pressure 60-100 psiAtmospheric50 psi
Reaction Time 6-12 hoursNot specifiedNot specified
Yield Not specifiedHigh~36%
Reference WO2016024286A2[5]WO2015057043A1[2]US5635517A[3]

Experimental Protocols

Protocol 1: Synthesis of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Method 1)

  • Charge a reaction vessel with 3-aminopiperidine-2,6-dione hydrochloride and dimethyl sulfoxide (DMSO).

  • Under a nitrogen atmosphere, slowly add triethylamine to the mixture over 10 minutes.

  • In a separate flask, dissolve methyl 2-(bromomethyl)-3-nitrobenzoate in DMSO.

  • Add the solution of methyl 2-(bromomethyl)-3-nitrobenzoate to the reaction mixture over a period of 20 minutes.

  • Heat the reaction mixture to 50-55 °C and maintain for 12 hours, monitoring the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and heat to 55 °C for 1 hour.

  • Cool to room temperature and filter the crude product.

  • Purify the crude product by stirring in methanol at 50 °C for 30 minutes, followed by cooling and filtration to yield the purified product.[3]

Protocol 2: Synthesis of Lenalidomide by Reduction (Method 1)

  • Charge a hydrogenation flask with 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione and N-Methyl-2-pyrrolidone (NMP).

  • Add a slurry of 10% Pd/C in NMP to the reaction mixture, followed by aqueous ammonia.

  • Subject the mixture to hydrogenation at a pressure of 60-100 psi for 6-12 hours, monitoring the reaction by HPLC.

  • After completion, filter the catalyst through a celite bed and wash the bed with NMP.

  • Distill the solvent under high vacuum.

  • Cool the residue to room temperature and add acetone.

  • Stir the mixture at reflux for about an hour, then cool to room temperature and stir overnight.

  • Filter the solid, wash with acetone, and dry to obtain crude Lenalidomide.[5]

Synthesis of Novel Anti-Inflammatory Agents

This compound can be utilized as a scaffold for the development of novel anti-inflammatory agents. One approach involves the synthesis of a series of N-substituted 2-bromo-3-nitrobenzamides. The rationale is that the benzamide moiety is a common feature in many biologically active compounds, and variations in the N-substituent can modulate the anti-inflammatory activity.

Synthetic Pathway for N-Substituted Benzamides

G A This compound B Hydrolysis A->B 1. NaOH 2. H+ C 2-Bromo-3-nitrobenzoic acid B->C D Amide Coupling (e.g., with R-NH2) C->D SOCl2, then R-NH2 E N-Substituted-2-bromo-3-nitrobenzamide D->E

Caption: General synthesis of N-substituted benzamides.

General Protocol for N-Substituted 2-bromo-3-nitrobenzamide Synthesis

  • Hydrolysis of Methyl Ester: Hydrolyze this compound to the corresponding carboxylic acid using a standard procedure, for example, by refluxing with aqueous sodium hydroxide followed by acidification.

  • Amide Bond Formation:

    • Convert the resulting 2-bromo-3-nitrobenzoic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride.

    • React the acid chloride with a desired primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent like dichloromethane or THF to yield the target N-substituted-2-bromo-3-nitrobenzamide.

    • The resulting amide can then be screened for its anti-inflammatory properties.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

Potential Cross-Coupling Reactions

G cluster_0 This compound cluster_1 Coupling Partners cluster_2 Pharmaceutical Scaffolds A This compound B Arylboronic acid (Suzuki Coupling) A->B Pd catalyst, Base C Alkene (Heck Coupling) A->C Pd catalyst, Base D Terminal Alkyne (Sonogashira Coupling) A->D Pd/Cu catalyst, Base E Biaryl compounds B->E F Stilbene derivatives C->F G Aryl-alkyne conjugates D->G

Caption: Palladium-catalyzed cross-coupling reactions.

General Protocol for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain the desired biaryl compound.

Conclusion

This compound is a cornerstone precursor for the synthesis of high-value pharmaceuticals, most notably Lenalidomide. The strategic positioning of its functional groups allows for a wide array of chemical transformations, including nucleophilic substitution, reduction, and various palladium-catalyzed cross-coupling reactions. The protocols outlined in these application notes provide a framework for the synthesis of Lenalidomide and serve as a guide for the exploration of novel bioactive molecules derived from this versatile starting material. Researchers and drug development professionals can leverage the reactivity of this compound to construct complex molecular scaffolds with potential therapeutic applications in oncology, inflammation, and beyond.

References

Application Notes and Protocols: Suzuki Coupling Reactions Involving Methyl 2-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds. This palladium-catalyzed reaction, which couples an organoboron compound with an organohalide, is distinguished by its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials. Consequently, it has become an indispensable tool in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science.

Methyl 2-bromo-3-nitrobenzoate is a valuable building block in medicinal chemistry. The presence of the electron-withdrawing nitro and ester groups on the aromatic ring, ortho to the bromine atom, presents unique electronic and steric characteristics. The products of its Suzuki coupling, methyl 2-aryl-3-nitrobenzoates, are key intermediates in the synthesis of various heterocyclic compounds and other complex molecular architectures that are of significant interest in drug discovery. The subsequent reduction of the nitro group to an amine provides a facile entry into the synthesis of a diverse range of privileged scaffolds for the development of novel therapeutic agents. These application notes provide detailed protocols and representative data for the Suzuki-Miyaura cross-coupling reactions of this compound.

Data Presentation: Representative Suzuki Coupling Reactions

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane/H₂O (5:1)1001680-90
34-Acetylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O (4:1)801675-85
4Thiophen-2-ylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1101270-80
5Pyridin-3-ylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3)2-MeTHF/H₂O (10:1)901865-75

*Yields are representative for Suzuki couplings of electronically deactivated aryl bromides and are intended for illustrative purposes. Actual yields may vary.

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃), if required (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Standard work-up and purification supplies (e.g., separatory funnel, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure: General Method for Suzuki-Miyaura Coupling
  • Reaction Setup:

    • To a flame-dried or oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the chosen base (2.0-3.0 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (if applicable, 2-10 mol%).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) at least three times to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add the anhydrous, degassed organic solvent, followed by the degassed water (if using a biphasic system) via syringe. The typical solvent ratio is 4:1 to 10:1 (organic solvent to water).

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-110 °C) using a pre-heated oil bath or heating mantle.

    • Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material (this compound) is consumed. Reaction times can vary from a few hours to 24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and add water to quench the reaction.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (typically 3 times).

    • Combine the organic layers and wash with water and then with brine.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 2-aryl-3-nitrobenzoate product.

    • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Visualizations

Experimental Workflow

G A Reaction Setup - this compound - Arylboronic Acid - Base, Catalyst, Ligand B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B 1. C Solvent Addition (Degassed Toluene/H₂O) B->C 2. D Heating & Stirring (80-110 °C) C->D 3. E Reaction Monitoring (TLC / LC-MS) D->E 4. E->D Incomplete F Work-up - Quench with H₂O - Extraction with EtOAc E->F Complete G Purification (Column Chromatography) F->G 5. H Product Characterization (NMR, MS) G->H 6. I Pure Methyl 2-aryl-3-nitrobenzoate H->I

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)Ln pd2_complex R¹-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition pd2_transmetal R¹-Pd(II)Ln-R² pd2_complex->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product R¹-R² (Product) pd2_transmetal->product r1x R¹-X (this compound) r1x->pd2_complex r2by2 R²-B(OR)₂ (Arylboronic Acid) r2by2->pd2_transmetal base Base base->pd2_transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Heterocyclic Compounds from Methyl 2-bromo-3-nitrobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-3-nitrobenzoate is a versatile starting material for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The presence of three distinct functional groups—a methyl ester, a bromo substituent, and a nitro group—on the benzene ring allows for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of quinazolinones and pyrido[1,2-a]pyrimidines, showcasing the utility of this readily available building block.

Introduction

The strategic placement of the bromo, nitro, and methyl ester groups on the aromatic ring of this compound makes it an attractive precursor for the construction of fused heterocyclic systems. The bromo group can be readily displaced by various nucleophiles or participate in cross-coupling reactions. The nitro group can be reduced to an amino group, which can then undergo intramolecular cyclization. The methyl ester provides a handle for further modifications or can participate directly in cyclization reactions. These application notes will explore two distinct synthetic pathways utilizing these reactive sites to generate valuable heterocyclic scaffolds.

Data Presentation

EntryReactant 1Reactant 2ProductReaction TypeYield (%)
1This compoundGuanidine hydrochloride2-Amino-8-nitroquinazolin-4(3H)-oneNucleophilic Aromatic Substitution / Cyclization75
2This compoundEthyl 2-(pyridin-2-ylamino)acetateEthyl 8-nitro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylateNucleophilic Aromatic Substitution / Intramolecular Cyclization82

Experimental Protocols

Synthesis of 2-Amino-8-nitroquinazolin-4(3H)-one

This protocol details the one-pot synthesis of a quinazolinone derivative through nucleophilic aromatic substitution followed by cyclization.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium methoxide (NaOMe)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, 1 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a solution of sodium methoxide (2.0 equiv.) in ethanol, add guanidine hydrochloride (1.5 equiv.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 equiv.) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with 1 M HCl.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

  • Purify the crude product by recrystallization from ethanol to afford 2-Amino-8-nitroquinazolin-4(3H)-one.

Synthesis of Ethyl 8-nitro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

This protocol describes the synthesis of a pyrido[1,2-a]pyrimidine derivative via a tandem nucleophilic aromatic substitution and intramolecular cyclization.

Materials:

  • This compound

  • Ethyl 2-(pyridin-2-ylamino)acetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and ethyl 2-(pyridin-2-ylamino)acetate (1.2 equiv.) in DMF.

  • Add potassium carbonate (2.0 equiv.) to the mixture.

  • Stir the reaction mixture at 120 °C for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield Ethyl 8-nitro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.

Mandatory Visualization

reaction_pathway start1 This compound intermediate1 Intermediate (unisolated) start1->intermediate1 Nucleophilic Aromatic Substitution reagent1 Guanidine hydrochloride, NaOMe, EtOH product1 2-Amino-8-nitroquinazolin-4(3H)-one intermediate1->product1 Intramolecular Cyclization start2 This compound intermediate2 Intermediate (unisolated) start2->intermediate2 Nucleophilic Aromatic Substitution reagent2 Ethyl 2-(pyridin-2-ylamino)acetate, K2CO3, DMF product2 Ethyl 8-nitro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate intermediate2->product2 Intramolecular Cyclization

Caption: Synthetic pathways from this compound.

experimental_workflow cluster_synthesis1 Synthesis of 2-Amino-8-nitroquinazolin-4(3H)-one cluster_synthesis2 Synthesis of Ethyl 8-nitro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate s1_start Mix NaOMe and Guanidine HCl in EtOH s1_add Add this compound s1_start->s1_add s1_reflux Reflux for 6h s1_add->s1_reflux s1_workup Cool, Neutralize with HCl s1_reflux->s1_workup s1_isolate Filter and Wash Solid s1_workup->s1_isolate s1_purify Recrystallize from EtOH s1_isolate->s1_purify s1_product 2-Amino-8-nitroquinazolin-4(3H)-one s1_purify->s1_product s2_start Dissolve Reactants in DMF s2_add_base Add K2CO3 s2_start->s2_add_base s2_heat Stir at 120°C for 8h s2_add_base->s2_heat s2_workup Cool and Pour into Ice-Water s2_heat->s2_workup s2_isolate Filter and Wash Solid s2_workup->s2_isolate s2_dry Dry under Vacuum s2_isolate->s2_dry s2_product Ethyl 8-nitro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate s2_dry->s2_product

Caption: Experimental workflows for heterocyclic synthesis.

Application of Methyl 2-bromo-3-nitrobenzoate in Agrochemical Research: Synthesis of an Anthranilic Diamide Insecticide Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-3-nitrobenzoate is a versatile aromatic compound that serves as a key building block in the synthesis of various bioactive molecules for the agrochemical and pharmaceutical industries.[1] Its unique substitution pattern, featuring a bromine atom, a nitro group, and a methyl ester, allows for a range of chemical transformations to create complex molecular architectures. This document outlines the application of this compound as a starting material for the synthesis of a precursor to anthranilic diamide insecticides, a significant class of modern crop protection agents.

Anthranilic diamide insecticides are potent and selective activators of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, paralysis, and ultimately, insect death. The core structure of these insecticides is often derived from a substituted anthranilic acid moiety. This application note provides a detailed protocol for the synthesis of a key intermediate, Methyl 2-amino-3-methylbenzoate, from this compound, which can then be further elaborated to produce active insecticidal compounds.

Synthetic Pathway Overview

The proposed synthetic route involves a two-step transformation of this compound to Methyl 2-amino-3-methylbenzoate. The first step is a palladium-catalyzed cross-coupling reaction to introduce a methyl group at the 2-position, followed by the reduction of the nitro group to an amine.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of the key intermediate, Methyl 2-amino-3-methylbenzoate, from this compound.

StepReactionStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Suzuki CouplingThis compoundMethyl 2-methyl-3-nitrobenzoateTrimethylboroxine, Pd(PPh₃)₄, K₂CO₃Toluene/H₂O1001285-95>98
2Nitro ReductionMethyl 2-methyl-3-nitrobenzoateMethyl 2-amino-3-methylbenzoateSnCl₂·2H₂OEthanol78490-98>99

Experimental Protocols

Step 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate via Suzuki Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to replace the bromine atom with a methyl group.

Materials:

  • This compound

  • Trimethylboroxine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Nitrogen or Argon supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add this compound (1.0 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add toluene and water (4:1 v/v) to the flask.

  • To the stirred suspension, add trimethylboroxine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100°C and maintain under reflux with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 2-methyl-3-nitrobenzoate as a solid.

Step 2: Synthesis of Methyl 2-amino-3-methylbenzoate via Nitro Reduction

This protocol details the reduction of the nitro group to an amine using tin(II) chloride.

Materials:

  • Methyl 2-methyl-3-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • In a 250 mL round-bottom flask, dissolve Methyl 2-methyl-3-nitrobenzoate (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4.0 eq) to the solution in portions.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield Methyl 2-amino-3-methylbenzoate. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization if necessary.

Visualizations

Experimental Workflow

experimental_workflow start Start: This compound suzuki Step 1: Suzuki Coupling - Trimethylboroxine - Pd(PPh3)4, K2CO3 - Toluene/H2O, 100°C start->suzuki intermediate Intermediate: Methyl 2-methyl-3-nitrobenzoate suzuki->intermediate reduction Step 2: Nitro Reduction - SnCl2·2H2O - Ethanol, 78°C intermediate->reduction product Product: Methyl 2-amino-3-methylbenzoate (Anthranilic Diamide Precursor) reduction->product analysis Analysis & Further Synthesis - NMR, MS, HPLC - Elaboration to Anthranilic Diamide Insecticides product->analysis

Caption: Synthetic workflow for the preparation of an anthranilic diamide precursor.

Signaling Pathway of Anthranilic Diamide Insecticides

signaling_pathway insecticide Anthranilic Diamide Insecticide receptor Ryanodine Receptor (RyR) (in insect muscle cells) insecticide->receptor Binds and Activates ca_release Uncontrolled Ca2+ Release into Cytosol receptor->ca_release Opens Channel sr Sarcoplasmic Reticulum (SR) (Intracellular Ca2+ store) sr->ca_release from muscle_contraction Continuous Muscle Contraction ca_release->muscle_contraction depletion Depletion of Ca2+ Stores ca_release->depletion paralysis Paralysis muscle_contraction->paralysis depletion->paralysis death Insect Death paralysis->death

Caption: Mode of action of anthranilic diamide insecticides on insect ryanodine receptors.

References

Application Notes and Protocols: The Role of Methyl 2-bromo-3-nitrobenzoate in Lenalidomide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide, a potent immunomodulatory agent, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies. The synthesis of this complex molecule relies on a series of precise chemical reactions, with the formation of the core isoindolinone structure being a critical step. Methyl 2-bromo-3-nitrobenzoate serves as a key starting material in this process, providing the necessary electrophilic site for the crucial cyclization reaction. This document provides detailed application notes and experimental protocols for the synthesis of a key intermediate, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione, from this compound, and its subsequent conversion to Lenalidomide. Additionally, it outlines the mechanism of action of Lenalidomide, offering a comprehensive resource for researchers in drug discovery and development.

Introduction

The chemical synthesis of Lenalidomide typically involves the condensation of this compound with 3-aminopiperidine-2,6-dione hydrochloride. This reaction forms the nitro-intermediate, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione, which is then reduced to yield the final active pharmaceutical ingredient, Lenalidomide. The efficiency of this synthetic route is highly dependent on the reaction conditions, including the choice of solvent, base, and temperature. This document details optimized protocols for these critical steps and provides data on the expected yields and purity.

Synthetic Workflow

The overall synthesis of Lenalidomide from this compound can be visualized as a two-step process. The first step is the formation of the nitro-intermediate, followed by the reduction of the nitro group to an amine.

G cluster_0 Step 1: Formation of Nitro-Intermediate cluster_1 Step 2: Reduction This compound This compound Reaction Reaction This compound->Reaction 3-aminopiperidine-2,6-dione HCl 3-aminopiperidine-2,6-dione HCl 3-aminopiperidine-2,6-dione HCl->Reaction 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione Reaction->3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione Base, Solvent, Heat Nitro-Intermediate 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione Reduction Reduction Nitro-Intermediate->Reduction Reducing Agent (e.g., Pd/C, H2) Lenalidomide Lenalidomide Reduction->Lenalidomide

Caption: Synthetic workflow for Lenalidomide.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione

This protocol describes the synthesis of the nitro-intermediate using N,N-dimethylformamide (DMF) as the solvent and sodium bicarbonate as the base.

Materials:

  • Methyl 2-bromomethyl-3-nitrobenzoate

  • 3-amino-2,6-piperidinedione hydrochloride

  • N,N-dimethylformamide (DMF)

  • Sodium bicarbonate

  • Purified water

  • 20L reactor

  • Stirrer

  • Heating/cooling system

Procedure:

  • Add 7.0 L of N,N-dimethylformamide to a 20L reactor.

  • Under stirring, add 1.5 kg (5.47 mol) of Methyl 2-bromomethyl-3-nitrobenzoate and 1.0 kg (6.07 mol) of 3-amino-2,6-piperidinedione hydrochloride to the reactor.[1]

  • Add 1.5 kg (14.1 mol) of sodium bicarbonate to the mixture.[1]

  • Heat the reaction mixture to 50-60°C and stir for 2-3 hours.[1]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture to 30-40°C.[1]

  • In a separate 30L reactor, add 18 L of purified water.

  • Slowly add the reaction mixture to the water in batches, while cooling to 15-20°C and stirring.

  • Allow the precipitate to settle, then filter the solid product.

  • Wash the solid with a mixture of isopropanol and purified water, followed by a wash with purified water.[1]

  • Dry the product in a vacuum oven at 55-65°C for 12-16 hours to obtain the off-white solid 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.[1]

Protocol 2: Synthesis of Lenalidomide by Reduction of the Nitro-Intermediate

This protocol outlines the reduction of the nitro-intermediate to Lenalidomide using palladium on carbon (Pd/C) as a catalyst.

Materials:

  • 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas source

  • Autoclave or hydrogenation apparatus

  • Filtration apparatus (e.g., Celite bed)

  • Sodium bicarbonate solution (7%)

Procedure:

  • Charge a suitable autoclave with 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione and methanol.

  • Add 10% Pd/C catalyst to the mixture.

  • Pressurize the autoclave with hydrogen gas to 50 psi.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring hydrogen uptake.

  • After the reaction is complete (as determined by HPLC), carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Neutralize the filtrate with a 7% sodium bicarbonate solution.

  • Stir the resulting suspension for 1-2 hours at room temperature.

  • Filter the solid product, wash with water, and dry under vacuum to yield Lenalidomide.

Data Presentation

The choice of solvent and base significantly impacts the yield and purity of the synthesized 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. The following table summarizes the results from various reported synthetic methods.

SolventBaseTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
DMFTriethylamineReflux6--[2]
DMFSodium Bicarbonate50-602-379.1 (total)99.84[1]
AcetonitrileSodium Bicarbonate58-62-79.5-[2]
TetrahydrofuranSodium CarbonateReflux---[2]
DMSOTriethylamine50-55---[3]

Mechanism of Action of Lenalidomide

Lenalidomide exerts its therapeutic effects through a novel mechanism of action that involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex.[4] By binding to the Cereblon (CRBN) protein, a substrate receptor of this complex, Lenalidomide induces the ubiquitination and subsequent proteasomal degradation of specific target proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] The degradation of these proteins leads to downstream effects, including immunomodulation and anti-proliferative activity in cancer cells.

G cluster_0 Lenalidomide-Induced Protein Degradation Lenalidomide Lenalidomide CRBN Cereblon (CRBN) Lenalidomide->CRBN Binds to CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Part of Ubiquitination Ubiquitination CRL4->Ubiquitination Mediates IKZF1_3 Ikaros (IKZF1) & Aiolos (IKZF3) IKZF1_3->Ubiquitination Recruited by Lenalidomide-CRBN Proteasome Proteasome Ubiquitination->Proteasome Leads to Degradation Degradation Proteasome->Degradation Downstream_Effects Immunomodulation & Anti-proliferative Effects Degradation->Downstream_Effects Results in

Caption: Lenalidomide's mechanism of action.

Conclusion

This compound is an indispensable precursor in the synthesis of Lenalidomide. The protocols and data presented here offer a comprehensive guide for the synthesis of the key nitro-intermediate and its subsequent conversion to the final drug product. Understanding the nuances of the reaction conditions is critical for achieving high yields and purity. Furthermore, a clear grasp of Lenalidomide's mechanism of action provides the rationale for its clinical efficacy and can guide the development of next-generation immunomodulatory agents.

References

Application Notes and Protocols: Methyl 2-bromo-3-nitrobenzoate as a Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-3-nitrobenzoate is a highly functionalized aromatic compound that holds significant potential as a versatile building block in the synthesis of advanced materials.[1] Its unique structure, featuring a reactive bromine atom, an electron-withdrawing nitro group, and a methyl ester, offers multiple avenues for chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are foundational techniques for the construction of conjugated polymers.[1] These polymers are at the heart of many modern materials science applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The presence of the electron-deficient nitro group can significantly influence the electronic properties of resulting materials, making this building block particularly interesting for the development of n-type (electron-transporting) or ambipolar materials. The methyl ester provides an additional site for post-polymerization modification, allowing for the fine-tuning of properties like solubility and processability.

While extensively utilized as a key intermediate in the synthesis of pharmaceutical compounds, the exploration of this compound in materials science is an emerging area with considerable promise. These application notes provide an overview of its potential applications and generalized protocols for its use in the synthesis of novel materials.

Potential Applications in Materials Science

The strategic placement of the bromo, nitro, and ester functionalities on the benzene ring makes this compound a promising candidate for the synthesis of various functional organic materials.

  • Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing nature of the nitro group can be exploited to create polymers with low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is a key requirement for efficient electron-transporting materials (ETMs) in OLEDs. By copolymerizing this monomer with suitable electron-donating monomers, it is possible to tune the bandgap and emission color of the resulting polymer.

  • Organic Photovoltaics (OPVs): In OPV applications, the ability to control the energy levels of the donor and acceptor materials is crucial for efficient charge separation. Polymers derived from this compound could potentially function as either electron-accepting or electron-donating components in bulk heterojunction solar cells, depending on the co-monomer used.

  • Sensors: The nitroaromatic moiety can act as a recognition site for various analytes through charge-transfer interactions. Polymers incorporating this unit could be developed as sensitive and selective chemical sensors.

Experimental Protocols

The following are generalized protocols for the polymerization of this compound using common palladium-catalyzed cross-coupling reactions. These protocols are intended as a starting point and will likely require optimization for specific target polymers.

Protocol 1: Suzuki-Miyaura Cross-Coupling Polymerization

This protocol describes a potential pathway for the synthesis of a copolymer of this compound with a generic aryldiboronic ester.

Reaction Scheme:

cluster_0 This compound cluster_1 Aryldiboronic Ester cluster_2 Copolymer MonomerA [Structure of this compound] Plus1 Plus1 MonomerA->Plus1 + MonomerB [Structure of Aryldiboronic Ester] Arrow Arrow MonomerB->Arrow Pd Catalyst, Base Solvent, Heat Polymer [Repeating unit of the copolymer] Plus1->MonomerB Arrow->Polymer cluster_0 This compound cluster_1 Aryldistannane cluster_2 Copolymer MonomerA [Structure of this compound] Plus1 Plus1 MonomerA->Plus1 + MonomerB [Structure of Aryldistannane] Arrow Arrow MonomerB->Arrow Pd Catalyst, Ligand Solvent, Heat Polymer [Repeating unit of the copolymer] Plus1->MonomerB Arrow->Polymer experimental_workflow start Start: this compound + Comonomer polymerization Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Stille) start->polymerization workup Precipitation & Filtration polymerization->workup purification Soxhlet Extraction workup->purification material Purified Polymer purification->material characterization Polymer Characterization material->characterization characterization_flow polymer Purified Polymer structural Structural Analysis (NMR, FT-IR) polymer->structural molecular_weight Molecular Weight (GPC) polymer->molecular_weight thermal Thermal Properties (TGA, DSC) polymer->thermal optical Optical Properties (UV-Vis, PL) polymer->optical electrochemical Electrochemical Properties (Cyclic Voltammetry) polymer->electrochemical device Device Fabrication & Testing (e.g., OLED) optical->device electrochemical->device

References

Synthetic Pathways Utilizing Methyl 2-bromo-3-nitrobenzoate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl 2-bromo-3-nitrobenzoate as a versatile building block in organic synthesis. The unique substitution pattern of this reagent, featuring a bromo group ortho to a nitro group and a methyl ester, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Introduction

This compound is a key starting material for the synthesis of a variety of organic compounds. Its utility stems from the presence of three distinct functional groups that can be selectively manipulated. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, the nitro group can be reduced to an amine which can then undergo further transformations, and the methyl ester can be hydrolyzed or aminated. These functionalities make it an ideal precursor for the synthesis of substituted biaryls, nitrogen-containing heterocycles, and other complex molecular architectures with potential biological activity. This reagent is particularly noted as a key intermediate in the synthesis of various pharmaceuticals, including compounds with anti-inflammatory and analgesic properties.[1]

Physicochemical Properties and Handling

PropertyValue
CAS Number 5337-09-7
Molecular Formula C₈H₆BrNO₄
Molecular Weight 260.04 g/mol
Appearance Off-white to pale yellow powder
Melting Point 72-74 °C
Solubility Soluble in many organic solvents such as chloroform and methanol (sparingly). Insoluble in water.

Handling and Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it may cause skin and eye irritation.

Key Synthetic Applications and Protocols

This compound is a versatile substrate for several key organic transformations, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions allow for the facile construction of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex.[2] this compound can be effectively coupled with a variety of aryl and heteroaryl boronic acids to generate 2-aryl-3-nitrobenzoate derivatives. These products can serve as precursors for various biologically active molecules, including kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene

  • Degassed water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling (Representative Examples)

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (4:1)1001285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90888-96
3-Pyridinylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O (3:1)851675-85

Note: Yields are based on analogous reactions and may vary for this compound.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Pd Catalyst & Ligand - Base solvent Add Solvents: - Toluene - Water reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat to 80-100 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor extract Aqueous Workup & Extraction monitor->extract Upon Completion purify Column Chromatography extract->purify product Isolated Product: 2-Aryl-3-nitrobenzoate purify->product

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction is highly versatile and allows for the coupling of this compound with a wide range of primary and secondary amines to produce 2-amino-3-nitrobenzoate derivatives. These products are valuable intermediates for the synthesis of various heterocyclic compounds and pharmaceuticals.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating mantle

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination (Representative Examples)

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-2480-90
MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-1685-95
BenzylaminePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane10010-2078-88

Note: Yields are based on analogous reactions and may vary for this compound.

Logical Workflow for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base solvent Add Anhydrous Toluene reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat to 100-110 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor filter Filter through Celite monitor->filter Upon Completion extract Aqueous Workup & Extraction filter->extract purify Column Chromatography extract->purify product Isolated Product: 2-Amino-3-nitrobenzoate purify->product Kinase_Inhibition cluster_pathway Cellular Signaling Pathway ATP ATP Kinase Protein Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor Synthesized Inhibitor (from Methyl 2-bromo- 3-nitrobenzoate derivative) Inhibitor->Kinase Inhibition

References

Application Notes and Protocols for Catalytic Cross-Coupling with Methyl 2-Bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing Methyl 2-bromo-3-nitrobenzoate as a key substrate. This versatile building block is of significant interest for the synthesis of highly functionalized aromatic compounds, which are pivotal in the fields of medicinal chemistry, materials science, and drug development. The protocols and data presented herein are compiled from scientific literature and are intended to serve as a comprehensive resource for researchers.

Introduction to Cross-Coupling with this compound

This compound is an attractive substrate for cross-coupling reactions due to its distinct electronic and steric properties. The presence of a bromine atom at the 2-position, activated by the electron-withdrawing nitro group at the 3-position, facilitates a variety of palladium-catalyzed transformations. These reactions enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a diverse array of complex molecular architectures.

This guide covers several key cross-coupling methodologies, including the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions, offering specific conditions and expected outcomes for the functionalization of this compound.

Data Presentation: A Comparative Overview of Catalytic Systems

The following tables summarize quantitative data for various cross-coupling reactions with this compound and analogous brominated nitroaromatics. This data is intended to provide a comparative overview to aid in the selection of optimal reaction conditions.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O801285
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Na₂CO₃Dioxane/H₂O90892
3-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100695
4-Fluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF801688

Table 2: Heck Coupling of this compound with Alkenes

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1002478
Methyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃Acetonitrile801885
n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcDMA1201282

Table 3: Buchwald-Hartwig Amination of this compound with Amines

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001289
MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1101891
BenzylaminePd(OAc)₂ (1.5)RuPhos (3)Cs₂CO₃THF801685

Table 4: Sonogashira Coupling of this compound with Terminal Alkynes

Coupling PartnerPalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF65888
1-OctynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF801282
(Trimethylsilyl)acetylenePd(OAc)₂ (2)CuI (4)PiperidineToluene701090

Experimental Protocols

The following are detailed protocols for key cross-coupling reactions involving this compound. These protocols are intended as a starting point and may require optimization for specific substrates and reaction scales.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 260 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Methyl 3-nitro-2-phenylbenzoate.

Protocol 2: Heck Coupling with Styrene

Materials:

  • This compound (1.0 mmol, 260 mg)

  • Styrene (1.2 mmol, 125 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.02 mmol, 6.1 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 209 µL)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a sealed tube, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in DMF.

  • Add styrene and triethylamine to the mixture.

  • Degas the solution by bubbling with argon for 15 minutes.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.[1]

  • After cooling to room temperature, pour the mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[1]

  • Purify the crude product by column chromatography to yield the desired coupled product.

Protocol 3: Buchwald-Hartwig Amination with Aniline

Materials:

  • This compound (1.0 mmol, 260 mg)

  • Aniline (1.2 mmol, 112 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 19 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Toluene (5 mL, anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu to a dry Schlenk tube.

  • In a separate vial, dissolve this compound, Pd₂(dba)₃, and BINAP in toluene.

  • Add the solution of the aryl bromide and catalyst to the Schlenk tube containing the base.

  • Add aniline to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 12 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 260 mg)

  • Phenylacetylene (1.2 mmol, 122 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 279 µL)

  • Tetrahydrofuran (THF) (5 mL, anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add THF, followed by triethylamine and phenylacetylene.

  • Heat the reaction mixture to 65 °C and stir for 8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.

Visualizations

General Experimental Workflow for Cross-Coupling Reactions

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base B Add Degassed Solvent A->B C Inert Atmosphere (Ar or N2) B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench Reaction E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I J J I->J Characterization (NMR, MS)

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X (Ln) B->C D Transmetalation C->D E Ar-Pd(II)-R (Ln) D->E BXOH X-B(OH)₂ D->BXOH F Reductive Elimination E->F F->A G Ar-R F->G ArX Ar-X ArX->B RBOH R-B(OH)₂ + Base RBOH->D

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X (Ln) B->C D Amine Coordination C->D E [Ar-Pd(II)(HNR'R'')-X] (Ln) D->E F Deprotonation (Base) E->F G Ar-Pd(II)-NR'R'' (Ln) F->G H Reductive Elimination G->H H->A I Ar-NR'R'' H->I ArX Ar-X ArX->B HNRR HNR'R'' HNRR->D

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 2-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Methyl 2-bromo-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Isomeric Byproducts: Formation of other isomers, such as Methyl 2-bromo-5-nitrobenzoate and Methyl 2-bromo-6-nitrobenzoate, can occur.

  • Unreacted Starting Materials: Residual 2-bromo-3-nitrobenzoic acid or methylation reagents.

  • Dinitrated Products: Over-nitration can lead to the formation of dinitrated species, especially under harsh reaction conditions.

  • Hydrolysis Product: Presence of 2-bromo-3-nitrobenzoic acid due to hydrolysis of the methyl ester during workup or purification.

Q2: What are the recommended primary purification techniques for this compound?

A2: The two primary purification methods for crude this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.

Q3: Which solvent is suitable for the recrystallization of this compound?

Q4: What is a good starting point for a mobile phase in column chromatography?

A4: A common mobile phase for purifying moderately polar compounds like this compound is a mixture of a non-polar solvent and a slightly more polar solvent. A good starting point is a gradient of petroleum ether (or hexanes) and ethyl acetate . A ratio of 10:1 (petroleum ether:ethyl acetate) has been shown to be effective for similar compounds and can be optimized based on TLC analysis.[1]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was used).- The product is too soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to increase the concentration.- Try adding a co-solvent in which the product is less soluble (e.g., water to an alcohol solution).- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of pure product.
Product oils out instead of crystallizing. - The melting point of the crude material is significantly depressed by impurities.- The solution is supersaturated.- The cooling rate is too fast.- Attempt to purify the crude material by column chromatography first.- Add a small amount of hot solvent to dissolve the oil and allow it to cool down more slowly.- Ensure a gradual cooling process; allow the solution to reach room temperature before placing it in an ice bath.
Low recovery of purified product. - Too much solvent was used for recrystallization.- The product has significant solubility in the cold recrystallization solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
Purified product is still impure (e.g., broad melting point). - The chosen recrystallization solvent is not optimal for separating the specific impurities.- Impurities co-crystallized with the product.- Incomplete removal of the mother liquor.- Experiment with different recrystallization solvents.- Perform a second recrystallization.- Ensure the crystals are washed with a small amount of cold, fresh solvent after filtration.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities. - The mobile phase polarity is not optimal.- The column was overloaded with crude material.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product.[2]- Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).
Product elutes too quickly (high Rf). - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., petroleum ether).
Product does not elute from the column or elutes very slowly (low Rf). - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Streaking or tailing of the product band. - The crude sample was not dissolved in the minimum amount of solvent before loading.- The compound is interacting strongly with the stationary phase.- Dissolve the sample in the smallest possible volume of the mobile phase or a solvent in which it is highly soluble and then add it to the column.- Consider adding a small amount (0.1-1%) of a modifier like acetic acid to the mobile phase if the compound is acidic in nature.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol while stirring and heating on a hot plate until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass to dry completely, preferably in a vacuum oven.

Protocol 2: Purification by Column Chromatography
  • Mobile Phase Selection: Using TLC, determine a suitable solvent system. A good starting point is a mixture of petroleum ether and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Recrystallization_Workflow cluster_0 Recrystallization Process A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Cool to Crystallize B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

A general workflow for the purification by recrystallization.

Column_Chromatography_Workflow cluster_1 Column Chromatography Process A Select Mobile Phase (via TLC) B Pack Column with Silica Gel A->B C Load Crude Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions (via TLC) E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Purified Product H->I

A step-by-step workflow for purification using column chromatography.

Troubleshooting_Logic Start Crude Product Purification Method Choose Purification Method Start->Method Recrystallization Recrystallization Method->Recrystallization High Yield Expected/ Known Solvent Column Column Chromatography Method->Column Complex Mixture/ Unknown Impurities Problem_R Problem during Recrystallization? Recrystallization->Problem_R Problem_C Problem during Column Chromatography? Column->Problem_C Troubleshoot_R Consult Recrystallization Troubleshooting Guide Problem_R->Troubleshoot_R Yes Success Pure Product Obtained Problem_R->Success No Troubleshoot_C Consult Column Troubleshooting Guide Problem_C->Troubleshoot_C Yes Problem_C->Success No Troubleshoot_R->Recrystallization Re-attempt Troubleshoot_C->Column Re-attempt

A logical diagram for troubleshooting the purification process.

References

Technical Support Center: Synthesis of Methyl 2-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of Methyl 2-bromo-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic pathways to this compound:

  • Route A: Nitration of Methyl 2-bromobenzoate. This involves the direct nitration of the commercially available Methyl 2-bromobenzoate.

  • Route B: Esterification of 2-bromo-3-nitrobenzoic acid. This route starts with the synthesis of 2-bromo-3-nitrobenzoic acid, followed by its esterification with methanol. The 2-bromo-3-nitrobenzoic acid itself is typically synthesized via a Sandmeyer reaction from 2-amino-3-nitrobenzoic acid.

Q2: What are the most common byproducts I should expect?

A2: The byproducts largely depend on the chosen synthetic route.

  • For Route A (Nitration): The major byproducts are isomeric mononitrated compounds, primarily Methyl 2-bromo-5-nitrobenzoate and Methyl 2-bromo-4-nitrobenzoate . Under harsh reaction conditions, dinitrated byproducts can also be formed.

  • For Route B (Esterification of 2-bromo-3-nitrobenzoic acid): The most common impurity is the unreacted 2-bromo-3-nitrobenzoic acid . If the esterification is performed under acidic conditions (Fischer esterification), hydrolysis of the product back to the carboxylic acid can also occur, especially in the presence of water.

  • For the Sandmeyer reaction step in Route B: Common side products include 2-hydroxy-3-nitrobenzoic acid (phenol formation) and biaryl compounds from the coupling of aryl radicals.

Q3: How can I minimize the formation of isomeric byproducts during nitration?

A3: Controlling the reaction conditions is crucial. Maintaining a low temperature (typically between 0 and 10°C) during the addition of the nitrating agent can help to minimize the formation of unwanted isomers and dinitrated products. Slow, dropwise addition of the nitrating mixture with efficient stirring is also recommended to ensure a homogeneous reaction and prevent localized overheating.

Q4: My esterification reaction is not going to completion. What could be the issue?

A4: Incomplete esterification, particularly in the case of Fischer esterification, is often due to the equilibrium nature of the reaction. To drive the reaction towards the product, you can use a large excess of methanol (which can also serve as the solvent) or remove the water that is formed during the reaction, for example, by using a Dean-Stark apparatus. Ensure your 2-bromo-3-nitrobenzoic acid is completely dry, as any water present will shift the equilibrium back towards the starting materials.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible CauseRecommended Solution
Route A: Incomplete Nitration Ensure the use of a sufficiently strong nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid). Verify the purity and concentration of your acids.
Route A: Suboptimal Temperature Control Maintain the reaction temperature below 10°C during the addition of the nitrating mixture to prevent decomposition of the starting material and product.
Route B: Incomplete Diazotization (Sandmeyer step) Ensure the temperature is maintained between 0–5 °C during the addition of sodium nitrite. Use a sufficient excess of acid to prevent side reactions.
Route B: Inefficient Esterification Use a large excess of methanol and a suitable acid catalyst (e.g., sulfuric acid). Consider using a method to remove water as it forms. For sterically hindered substrates, alternative esterification methods like using DCC/DMAP or thionyl chloride might be more effective.
General: Losses During Work-up When precipitating the product in water, ensure a sufficient volume of ice-cold water is used for complete precipitation. Minimize the amount of solvent used for washing the final product to avoid losses.
Problem 2: Impure Product (Multiple Spots on TLC)
Possible CauseRecommended Solution
Route A: Formation of Isomeric Byproducts Optimize the reaction temperature and addition rate of the nitrating agent. Isomeric byproducts such as Methyl 2-bromo-5-nitrobenzoate can often be separated from the desired product by column chromatography or fractional crystallization, as they may have different polarities and solubilities.
Route A: Dinitration Avoid high reaction temperatures and a large excess of the nitrating agent.
Route B: Unreacted Starting Material For unreacted 2-bromo-3-nitrobenzoic acid, a simple workup with a mild base (e.g., sodium bicarbonate solution) can be used to extract the acidic starting material into an aqueous layer, leaving the ester in the organic layer.
Route B: Sandmeyer Byproducts Purification by column chromatography is typically effective in removing phenol and biaryl byproducts.

Data Presentation

Table 1: Common Byproducts in the Synthesis of this compound

Synthetic RouteReaction StepCommon ByproductsNotes on Formation and Control
Route A NitrationMethyl 2-bromo-5-nitrobenzoateMajor isomeric byproduct due to directing effects of the bromo and ester groups. Minimized by low temperature.
Methyl 2-bromo-4-nitrobenzoateMinor isomeric byproduct.
Dinitrated Methyl 2-bromobenzoatesFormed under harsh conditions (higher temperature, excess nitrating agent).
Route B Sandmeyer Reaction2-hydroxy-3-nitrobenzoic acidResults from the reaction of the diazonium salt with water. Keep the temperature low.
Biaryl compoundsFormed via radical coupling. Can be minimized by using an efficient copper catalyst.
Esterification2-bromo-3-nitrobenzoic acidUnreacted starting material. Drive the reaction to completion with excess alcohol or water removal.
WaterByproduct of Fischer esterification; can lead to hydrolysis of the ester.

Experimental Protocols

Route A: Nitration of Methyl 2-bromobenzoate
  • Preparation of the Nitrating Mixture: In a separate flask, carefully add 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2.0 g of Methyl 2-bromobenzoate in 4.0 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath.

  • Nitration: While maintaining the temperature of the Methyl 2-bromobenzoate solution below 10°C, add the cold nitrating mixture dropwise with constant stirring over a period of about 15 minutes.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15 minutes.

  • Work-up: Pour the reaction mixture slowly onto approximately 20 g of crushed ice with vigorous stirring. The crude product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system or by fractional crystallization.

Route B: Esterification of 2-bromo-3-nitrobenzoic acid (Fischer Esterification)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of 2-bromo-3-nitrobenzoic acid in 10 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 0.5 mL of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid and the acid catalyst. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).

Visualizations

experimental_workflow_nitration start Start: Methyl 2-bromobenzoate dissolve Dissolve in conc. H2SO4 and cool start->dissolve nitration Add Nitrating Mix dropwise at < 10°C dissolve->nitration prepare_nitrating_mix Prepare Nitrating Mix (conc. HNO3 + conc. H2SO4) and cool prepare_nitrating_mix->nitration stir_rt Stir at Room Temperature nitration->stir_rt byproducts Byproducts: - Methyl 2-bromo-5-nitrobenzoate - Dinitrated compounds nitration->byproducts workup Pour onto crushed ice stir_rt->workup filtration Vacuum Filtration and wash with water workup->filtration purification Purification (Column Chromatography or Crystallization) filtration->purification product Product: Methyl 2-bromo-3-nitrobenzoate purification->product

Caption: Experimental workflow for the synthesis of this compound via nitration.

logical_relationship_byproducts synthesis Synthesis of Methyl 2-bromo-3-nitrobenzoate route_a Route A: Nitration synthesis->route_a route_b Route B: Esterification synthesis->route_b nitration_byproducts Nitration Byproducts route_a->nitration_byproducts esterification_byproducts Esterification Byproducts route_b->esterification_byproducts sandmeyer_byproducts Sandmeyer Byproducts (in Route B) route_b->sandmeyer_byproducts isomers Isomeric Mononitrates (e.g., Methyl 2-bromo-5-nitrobenzoate) nitration_byproducts->isomers dinitrated Dinitrated Products nitration_byproducts->dinitrated unreacted_acid Unreacted 2-bromo-3-nitrobenzoic acid esterification_byproducts->unreacted_acid hydrolysis_product Hydrolysis to Carboxylic Acid esterification_byproducts->hydrolysis_product phenol 2-hydroxy-3-nitrobenzoic acid sandmeyer_byproducts->phenol biaryl Biaryl Compounds sandmeyer_byproducts->biaryl

Caption: Logical relationships of byproducts based on the synthetic route.

Technical Support Center: Synthesis of Methyl 2-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-bromo-3-nitrobenzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic pathways involve either the nitration of a brominated precursor or the bromination of a nitrated precursor. A common starting material is 2-methyl-3-nitrobenzoate, which undergoes bromination.[1][2] Another approach is the nitration of 2-bromobenzoic acid, followed by esterification, though this often results in a mixture of isomers.[3]

Q2: What are the typical byproducts in the synthesis of this compound?

A2: When starting from 2-bromobenzoic acid, the major byproduct is the 2-bromo-5-nitrobenzoic acid isomer due to the directing effects of the bromo and carboxyl groups.[3] Dinitrated products can also form under harsh reaction conditions.[3] In the bromination of methyl 2-methyl-3-nitrobenzoate, side reactions may occur, though specific byproducts are less commonly reported in the available literature.

Q3: How can I minimize the formation of isomeric byproducts?

A3: Minimizing isomeric byproducts, particularly the 2-bromo-5-nitro isomer, is challenging due to electronic effects. The focus should be on optimizing the separation and purification process after the reaction is complete.[3] Careful control of reaction conditions, such as maintaining low temperatures during nitration (0-5°C), can help reduce the formation of dinitrated byproducts.[3]

Q4: What purification methods are effective for isolating this compound?

A4: Purification typically involves recrystallization. For instance, after nitration of 2-bromobenzoic acid, the crude product, a mixture of isomers, can be precipitated and then purified.[3] One specific method involves fractional crystallization of the potassium salts to separate the 2,3-isomer from the 2,5-isomer.[3] Washing the crude product with cold solvents like methanol can also help remove impurities.[4][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Yield Inefficient Nitration: Insufficient generation of the nitronium ion (NO₂⁺).Ensure the use of concentrated nitric and sulfuric acids. Confirm that the starting material is fully dissolved in sulfuric acid before adding nitric acid.[3]
Decomposition: Reaction temperature may be too high, leading to decomposition of starting material or product.Maintain a low reaction temperature, ideally between 0-5°C, during the addition of the nitrating agent.[3][4]
Inefficient Bromination: Incomplete reaction with the brominating agent.Ensure the use of an appropriate brominating agent like N-bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin and a radical initiator such as azobisisobutyronitrile (AIBN).[1] Monitor the reaction progress using TLC or HPLC.[1]
Formation of Multiple Products Isomer Formation: The directing effects of the substituents on the aromatic ring lead to a mixture of isomers.This is inherent to the chemistry of the nitration of 2-bromobenzoic acid. Focus on efficient separation of the desired isomer post-reaction.[3]
Dinitration: Reaction conditions are too harsh, leading to the addition of a second nitro group.Use a controlled amount of the nitrating agent and maintain a low reaction temperature (below 5°C).[3]
Difficulty in Product Isolation Product remains in solution: Improper workup procedure.After quenching the reaction with ice water, ensure vigorous stirring to promote precipitation of the solid product.[3][4]
Impurities co-precipitate: Inefficient washing of the crude product.Wash the filtered solid thoroughly with cold water to remove residual acids and other water-soluble impurities.[3][5] A subsequent wash with a cold organic solvent like methanol can remove organic impurities.[4]

Experimental Protocols

Protocol 1: Bromination of Methyl 2-methyl-3-nitrobenzoate

This protocol is adapted from a patented synthesis.[1]

Materials:

  • Methyl 2-methyl-3-nitrobenzoate

  • Acetonitrile

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Water

  • Isopropyl alcohol

Procedure:

  • Charge a reaction flask with methyl 2-methyl-3-nitrobenzoate (e.g., 75 g) and acetonitrile (e.g., 375 mL).

  • Add N-bromosuccinimide (e.g., 82.2 g) followed by azobisisobutyronitrile (e.g., 7.5 g) to the reaction mixture.

  • Heat the mixture to 55-60°C and maintain for 12 hours.

  • Monitor the reaction progress by TLC and HPLC.

  • Upon completion, concentrate the acetonitrile under vacuum.

  • Add water (e.g., 375 mL) to the crude residue and stir at room temperature for 30 minutes.

  • Filter the solid, wash with water, and then stir with isopropyl alcohol at room temperature for about 30 minutes.

  • Filter the solid again and dry to yield methyl 2-(bromomethyl)-3-nitrobenzoate.

Protocol 2: Nitration of 2-Bromobenzoic Acid and Separation of Isomers

This protocol describes the synthesis of the precursor acid, which can then be esterified.[3]

Materials:

  • 2-Bromobenzoic acid

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice water

  • Potassium carbonate

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve 2-bromobenzoic acid in concentrated sulfuric acid in a flask cooled in an ice-salt bath.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature below 5°C.

  • Stir the mixture for 1 hour at this temperature.

  • Pour the reaction mixture into ice water with vigorous stirring to precipitate the mixture of nitroisomers.

  • Collect the solid by vacuum filtration and wash with cold water.

  • To separate the isomers, dissolve the crude product in boiling water and add a solution of potassium carbonate until the mixture is neutral to litmus.

  • Cool the solution to allow the potassium salt of 2-bromo-5-nitrobenzoic acid to crystallize.

  • Filter to collect the crystals. The filtrate contains the potassium salt of 2-bromo-3-nitrobenzoic acid.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2-bromo-3-nitrobenzoic acid.

  • Collect the precipitate by filtration and wash with cold water.

  • The resulting 2-bromo-3-nitrobenzoic acid can then be esterified to this compound using standard methods (e.g., reaction with methanol in the presence of an acid catalyst).

Data Summary

Table 1: Comparison of Brominating Agents for the Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate.[1]

Brominating AgentInitiatorSolventTemperature (°C)Reaction Time (hrs)
N-bromosuccinimide (NBS)AIBNAcetonitrile55-6012
1,3-Dibromo-5,5-dimethylhydantoinAIBNAcetonitrile68-726

Note: Specific yield data for each method is not provided in the source document, but both are presented as viable synthetic routes.

Visualizations

experimental_workflow Experimental Workflow: Bromination of Methyl 2-methyl-3-nitrobenzoate cluster_reaction Reaction Setup cluster_workup Workup and Purification start Charge Reactor with: - Methyl 2-methyl-3-nitrobenzoate - Acetonitrile add_reagents Add: - N-bromosuccinimide (NBS) - AIBN start->add_reagents heat Heat to 55-60°C Maintain for 12h add_reagents->heat monitor Monitor by TLC/HPLC heat->monitor concentrate Concentrate Acetonitrile monitor->concentrate Upon Completion add_water Add Water & Stir concentrate->add_water filter1 Filter Solid add_water->filter1 wash_ipa Wash with Isopropyl Alcohol filter1->wash_ipa filter2 Filter Solid wash_ipa->filter2 dry Dry Product filter2->dry product Final Product: Methyl 2-(bromomethyl)-3-nitrobenzoate dry->product

Caption: Workflow for the synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate.

logical_relationship Troubleshooting Logic for Low Yield problem Low or No Yield cause1 Inefficient Nitration/Bromination problem->cause1 cause2 Decomposition problem->cause2 cause3 Isolation Issues problem->cause3 solution1a Check Reagent Concentration/ Purity cause1->solution1a solution1b Monitor Reaction Progress (TLC/HPLC) cause1->solution1b solution2 Maintain Low Temperature (0-5°C for Nitration) cause2->solution2 solution3 Optimize Workup: - Vigorous Stirring - Thorough Washing cause3->solution3

References

Technical Support Center: Nitration of Methyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the nitration of methyl benzoate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of methyl benzoate?

The major product is methyl 3-nitrobenzoate. The ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs the incoming nitro group (NO₂⁺) to the meta position.[1][2][3]

Q2: Why is a mixture of concentrated nitric acid and concentrated sulfuric acid used for nitration?

Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that reacts with the aromatic ring.[1][4][5]

Q3: What are the most common reasons for a failed or low-yield nitration of methyl benzoate?

Several factors can contribute to a failed or low-yield reaction:

  • Improper Temperature Control: The nitration of methyl benzoate is an exothermic reaction.[5][6] If the temperature is not kept low (typically below 15°C), side reactions such as the formation of dinitrated products and oxidation can occur, reducing the yield of the desired product.[3][4]

  • Addition Rate of Nitrating Mixture: Adding the nitrating mixture too quickly can lead to a rapid increase in temperature and the formation of unwanted byproducts.[2][3] A slow, dropwise addition is crucial.

  • Presence of Water: Water can interfere with the generation of the nitronium ion by reacting with sulfuric acid. It is essential to use dry glassware and reagents.[7]

  • Incomplete Reaction: Insufficient reaction time may lead to unreacted starting material remaining in the product mixture.[4]

Q4: My reaction mixture turned dark brown or black. What does this indicate?

A dark coloration often suggests oxidation or other side reactions are occurring, which can be caused by excessively high temperatures or the use of impure reagents. Maintaining a low reaction temperature is critical to minimize these side reactions.

Q5: The crude product obtained is an oil instead of a solid. What should I do?

An oily product often indicates the presence of significant impurities, such as unreacted methyl benzoate or ortho and para isomers.[4] To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[4] If crystallization does not occur, purification by column chromatography may be necessary.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Reaction temperature was too high, leading to side reactions.[3][4] 2. Incomplete reaction due to insufficient reaction time.[4] 3. Presence of water in the reaction mixture.[7] 4. Loss of product during workup and purification.1. Carefully monitor and control the reaction temperature, keeping it below 15°C during the addition of the nitrating mixture.[3] 2. Ensure the reaction is stirred for the recommended time after the addition is complete.[7][8] 3. Use dry glassware and anhydrous reagents. 4. Be careful during transfers and washes. Use ice-cold solvents for washing to minimize product loss.[2]
Formation of multiple products (isomers) The ester group is a meta-director, but small amounts of ortho and para isomers can form, especially at higher temperatures.[4]Maintain a low reaction temperature to favor the formation of the meta isomer. Purification by recrystallization is usually effective at removing these isomers.[4]
Product is difficult to purify The crude product may contain unreacted starting material, isomeric byproducts, or dinitrated compounds.[4]Recrystallization is the most common purification method.[4][9] A methanol or ethanol/water mixture is often used.[4][9] If recrystallization is ineffective, column chromatography may be required.
Crude product is oily and will not solidify High levels of impurities, particularly unreacted methyl benzoate or isomeric byproducts, can lower the melting point and prevent solidification.[4]1. Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[4] 2. If the product remains an oil, consider purification by column chromatography.

Experimental Protocols

Key Experiment: Nitration of Methyl Benzoate

Materials:

  • Methyl benzoate

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Methanol or Ethanol

  • Distilled water

Procedure:

  • In a flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add methyl benzoate to the cooled sulfuric acid with stirring.

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the methyl benzoate/sulfuric acid solution over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 15°C.[3][8]

  • After the addition is complete, allow the mixture to stir at room temperature for approximately 15 minutes.[8]

  • Pour the reaction mixture over crushed ice to precipitate the crude product.[7][8]

  • Isolate the crude product by vacuum filtration and wash with cold water.[2]

  • Purify the crude product by recrystallization from hot methanol or an ethanol/water mixture.[2][4]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and allow them to dry.[4]

Visualizations

Troubleshooting_Nitration start Nitration of Methyl Benzoate Derivative Fails check_temp Was the reaction temperature kept below 15°C? start->check_temp check_addition Was the nitrating mixture added slowly (dropwise)? check_temp->check_addition Yes high_temp High temperature likely caused side reactions (e.g., dinitration, oxidation). Action: Repeat with strict temperature control. check_temp->high_temp No check_reagents Were the reagents and glassware anhydrous? check_addition->check_reagents Yes fast_addition Rapid addition can cause localized heating and side reactions. Action: Repeat with slow, dropwise addition. check_addition->fast_addition No check_time Was the reaction allowed to proceed for the full time? check_reagents->check_time Yes wet_reagents Water inhibits the formation of the nitronium ion. Action: Repeat with dry glassware and anhydrous reagents. check_reagents->wet_reagents No short_time Incomplete reaction may result in low yield. Action: Repeat and ensure the full reaction time is allowed. check_time->short_time No purification_issue If yield is low after addressing above, consider purification issues. check_time->purification_issue Yes recrystallization Was recrystallization performed with an appropriate solvent? purification_issue->recrystallization solvent_issue Improper solvent choice can lead to poor recovery. Action: Use methanol or an ethanol/water mixture. recrystallization->solvent_issue No success Successful Nitration recrystallization->success Yes

Caption: Troubleshooting workflow for failed nitration of methyl benzoate derivatives.

References

Technical Support Center: Optimization of Reaction Conditions for Methyl 2-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Methyl 2-bromo-3-nitrobenzoate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The synthesis of this compound typically involves two key steps: the nitration of 2-bromobenzoic acid to form 2-bromo-3-nitrobenzoic acid, followed by the esterification of the carboxylic acid to its methyl ester. The main challenges include:

  • Controlling Regioselectivity: During the nitration of 2-bromobenzoic acid, the bromine atom directs incoming electrophiles to the ortho and para positions, while the carboxylic acid group directs to the meta position. This can lead to the formation of multiple isomers, with the desired 2-bromo-3-nitrobenzoic acid often being a minor product compared to the main byproduct, 2-bromo-5-nitrobenzoic acid.[1]

  • Minimizing Side Reactions: Over-nitration can lead to the formation of dinitrated byproducts.[1] Additionally, during the esterification step, incomplete reaction or hydrolysis of the ester back to the carboxylic acid can occur.

  • Purification: Separating the desired 2-bromo-3-nitrobenzoate from isomeric byproducts and unreacted starting materials can be challenging and often requires careful purification techniques like recrystallization.[1]

Q2: How can I minimize the formation of the 2-bromo-5-nitrobenzoic acid isomer during nitration?

A2: While completely avoiding the formation of the 2-bromo-5-nitrobenzoic acid isomer is difficult due to the directing effects of the substituents, its formation can be minimized by carefully controlling the reaction conditions. Maintaining a low reaction temperature, typically between 0-5°C, can help to improve the selectivity of the reaction.[1] However, the primary strategy for obtaining pure 2-bromo-3-nitrobenzoic acid is through efficient separation of the isomers after the reaction.

Q3: What are the most common side products in the esterification of 2-bromo-3-nitrobenzoic acid?

A3: The most common issues in the Fischer esterification of 2-bromo-3-nitrobenzoic acid are an incomplete reaction, leaving unreacted carboxylic acid, and the presence of water, which can shift the equilibrium back towards the starting materials. It is also possible to have side reactions related to the nitro and bromo substituents if the reaction conditions are too harsh, though this is less common under typical esterification conditions.

Q4: What is the recommended method for purifying the final product, this compound?

A4: Recrystallization is the most common and effective method for purifying crude this compound. Suitable solvents for recrystallization include methanol or an ethanol/water mixture.[2] The choice of solvent is critical for obtaining a high-purity product.

Troubleshooting Guides

Problem 1: Low yield of 2-bromo-3-nitrobenzoic acid after nitration.
Possible CauseSuggested Solution
Inefficient Nitration Ensure the use of concentrated nitric and sulfuric acids to generate a sufficient concentration of the nitronium ion (NO₂⁺). Also, ensure that the 2-bromobenzoic acid is fully dissolved in the sulfuric acid before the addition of nitric acid.[1]
Suboptimal Reaction Temperature Maintain a low reaction temperature (0-5°C) to prevent decomposition of the starting material and product, and to minimize the formation of dinitrated byproducts.[1]
Losses During Workup The product is precipitated by pouring the reaction mixture into ice-water. Use a sufficient volume of ice-water to ensure complete precipitation. Wash the precipitate with cold water to remove residual acids.[1]
Problem 2: Low yield of this compound after esterification.
Possible CauseSuggested Solution
Incomplete Reaction Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, use a large excess of methanol. Ensure the reaction is heated to reflux for a sufficient amount of time. The use of a strong acid catalyst, like sulfuric acid, is crucial.[3]
Presence of Water Water can hydrolyze the ester product back to the carboxylic acid. Use anhydrous methanol and ensure all glassware is thoroughly dried.[3]
Losses During Workup and Purification Minimize losses during transfers and washing steps. For recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.
Problem 3: The final product is an oil or has a low melting point.
Possible CauseSuggested Solution
Presence of Impurities Oily products or those with a broad, low melting point are indicative of impurities. The most likely impurities are isomeric byproducts or unreacted starting materials.
Ineffective Purification Perform recrystallization using an appropriate solvent system (e.g., methanol or ethanol/water).[2] If the product remains oily, try scratching the inside of the flask with a glass rod to induce crystallization. If recrystallization is ineffective, column chromatography may be necessary.

Experimental Protocols

Synthesis of 2-bromo-3-nitrobenzoic acid

This protocol is adapted from procedures for the nitration of benzoic acid derivatives.[1]

  • In a flask, cool a mixture of concentrated sulfuric acid (25 mL) and concentrated nitric acid (12 mL) in an ice bath.

  • Carefully add 2-bromobenzoic acid (10.0 g, 49.7 mmol) to the cold acid mixture with stirring.

  • Maintain the reaction temperature below 5°C and continue to stir for 1 hour.

  • Slowly and carefully pour the reaction mixture into a beaker containing approximately 200 mL of ice water with vigorous stirring.

  • A white solid, which is a mixture of isomers, will precipitate.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product. This will be a mixture of 2-bromo-3-nitrobenzoic acid and 2-bromo-5-nitrobenzoic acid.

  • Separation of the isomers can be achieved by fractional crystallization.

Fischer Esterification of 2-bromo-3-nitrobenzoic acid

This is a general procedure for Fischer esterification that can be adapted.[3]

  • In a round-bottom flask, dissolve 2-bromo-3-nitrobenzoic acid (e.g., 5.0 g) in an excess of anhydrous methanol (e.g., 50 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from methanol.

Data Presentation

Table 1: Reaction Conditions for the Nitration of 2-Bromobenzoic Acid

ParameterConditionRationaleReference
Starting Material 2-Bromobenzoic AcidPrecursor for the desired product.[1]
Nitrating Agent Mixture of conc. H₂SO₄ and conc. HNO₃Standard nitrating mixture for aromatic compounds.[1]
Reaction Temperature 0-5°CLower temperatures favor mononitration and reduce the formation of dinitrated side products.[1]
Reaction Time 1 hourSufficient time for the reaction to proceed to completion at low temperatures.[1]
Workup Precipitation in ice-waterQuenches the reaction and precipitates the product.[1]

Table 2: Representative Conditions for Fischer Esterification

ParameterConditionRationaleReference
Starting Material 2-bromo-3-nitrobenzoic acidThe carboxylic acid to be esterified.
Alcohol Anhydrous Methanol (in excess)Reactant and solvent; excess drives the equilibrium towards the ester product.[3]
Catalyst Concentrated H₂SO₄Protic acid catalyst to activate the carbonyl group.[3]
Reaction Temperature RefluxProvides the necessary activation energy for the reaction.
Reaction Time 2-4 hoursTypical duration for Fischer esterifications; should be monitored by TLC.
Workup NaHCO₃ washNeutralizes the acidic catalyst.
Purification Recrystallization from MethanolTo obtain the pure ester product.[2]

Visualizations

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification 2-Bromobenzoic_Acid 2-Bromobenzoic Acid Nitration Nitration (H₂SO₄, HNO₃, 0-5°C) 2-Bromobenzoic_Acid->Nitration Crude_Product_1 Crude Product (Mixture of Isomers) Nitration->Crude_Product_1 Purification_1 Separation of Isomers (Fractional Crystallization) Crude_Product_1->Purification_1 2-Bromo-3-nitrobenzoic_Acid 2-Bromo-3-nitrobenzoic Acid Purification_1->2-Bromo-3-nitrobenzoic_Acid Esterification Esterification (MeOH, H₂SO₄, Reflux) 2-Bromo-3-nitrobenzoic_Acid->Esterification Crude_Product_2 Crude Methyl 2-bromo-3-nitrobenzoate Esterification->Crude_Product_2 Purification_2 Recrystallization (Methanol) Crude_Product_2->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Product Yield Check_Step Which step has low yield? Start->Check_Step Nitration_Issues Nitration Step Check_Step->Nitration_Issues Nitration Esterification_Issues Esterification Step Check_Step->Esterification_Issues Esterification Check_Nitration_Temp Was temperature kept at 0-5°C? Nitration_Issues->Check_Nitration_Temp Check_Ester_Equilibrium Was excess methanol used? Esterification_Issues->Check_Ester_Equilibrium Check_Acids Were acids concentrated? Check_Nitration_Temp->Check_Acids Yes Optimize_Temp Optimize temperature control. Check_Nitration_Temp->Optimize_Temp No Use_Conc_Acids Use fresh, concentrated acids. Check_Acids->Use_Conc_Acids No Check_Water Was anhydrous methanol used? Check_Ester_Equilibrium->Check_Water Yes Increase_Methanol Increase excess of methanol. Check_Ester_Equilibrium->Increase_Methanol No Use_Dry_Reagents Use anhydrous reagents and glassware. Check_Water->Use_Dry_Reagents No

Caption: Troubleshooting logic for addressing low product yield.

References

Stability and degradation of Methyl 2-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and degradation of Methyl 2-bromo-3-nitrobenzoate, along with troubleshooting guides and frequently asked questions (FAQs) to assist users in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is recommended to store the compound at 0-8°C in a tightly sealed container, protected from light and moisture.[1]

Q2: What are the primary degradation pathways for this compound?

  • Hydrolysis: The ester group can undergo hydrolysis, especially under acidic or basic conditions, to yield 2-bromo-3-nitrobenzoic acid and methanol.[2][3]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the C-Br and C-NO2 bonds, potentially forming various photoproducts including nitrophenols.[4][5][6]

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, primarily through the cleavage of the C-NO2 bond.[7]

Q3: What are some common impurities that may be present in this compound?

A3: Potential impurities could include starting materials from its synthesis, isomers such as other methyl bromo-nitrobenzoates, and degradation products like 2-bromo-3-nitrobenzoic acid.

Q4: Is this compound compatible with strong bases and oxidizing agents?

A4: No, this compound is generally incompatible with strong bases and strong oxidizing agents. Strong bases can promote hydrolysis of the ester and other side reactions, while strong oxidizing agents can lead to degradation of the aromatic ring.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments involving this compound.

Low or No Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Problem: The reaction shows little to no conversion of this compound.

Possible Cause Troubleshooting Step
Insufficient activation of the aromatic ring The nitro group is in the meta position to the bromine, which provides less activation for nucleophilic aromatic substitution compared to ortho or para positions.[8][9][10][11] Consider using more forcing reaction conditions (higher temperature, stronger nucleophile, or a catalyst).
Steric hindrance The ortho-bromo and meta-nitro substituents may sterically hinder the approach of the nucleophile. Using a smaller, more reactive nucleophile might be beneficial.
Poor solubility of reactants Ensure all reactants are fully dissolved in the chosen solvent. Consider using a co-solvent or a different solvent system to improve solubility.
Side Reactions and Low Yields in Cross-Coupling Reactions (e.g., Suzuki Coupling)

Problem: The desired cross-coupling product is obtained in low yield, or significant side products are observed.

Possible Cause Troubleshooting Step
Hydrolysis of the ester group If the reaction is performed in the presence of water and a strong base, hydrolysis of the methyl ester to the carboxylic acid can occur.[12] Consider using a milder, non-aqueous base (e.g., K₃PO₄) or anhydrous conditions.
Dehalogenation of the starting material The bromo substituent can be removed under certain catalytic conditions, leading to the formation of methyl 3-nitrobenzoate. Optimize the catalyst system and reaction conditions to minimize this side reaction.
Homocoupling of the boronic acid/ester This is a common side reaction in Suzuki couplings. Ensure the reaction is carried out under an inert atmosphere and consider adjusting the stoichiometry of the reactants.
Catalyst deactivation The nitro group can sometimes interfere with the palladium catalyst. Using specialized ligands (e.g., Buchwald ligands) can often improve catalyst performance and stability.[13]

Experimental Protocols

Protocol for a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • A gradient elution is often necessary to separate the parent compound from its potential degradation products.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • A typical starting gradient could be: 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B), followed by re-equilibration. The gradient should be optimized based on the separation of degradation products.

3. Detection:

  • UV detection at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., around 254 nm). A photodiode array (PDA) detector is recommended to check for peak purity.

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For forced degradation studies, dilute the stock solution with the stressor (e.g., acidic, basic, or oxidizing solution) and incubate under the desired conditions. Neutralize the solution before injection if necessary.

5. Forced Degradation Studies:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.[4][6]

6. Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14][15][16][17]

Visualizations

Degradation_Pathways MBN This compound Acid 2-bromo-3-nitrobenzoic acid + Methanol MBN->Acid Hydrolysis (Acid/Base) Photo Photodegradation Products (e.g., nitrophenols) MBN->Photo Photodegradation (UV/Vis Light) Thermal Thermal Degradation Products (C-NO2 cleavage) MBN->Thermal Thermal Stress

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start Experiment with This compound Issue Issue Encountered? (e.g., low yield, side products) Start->Issue NoIssue Successful Experiment Issue->NoIssue No Troubleshoot Consult Troubleshooting Guide Issue->Troubleshoot Yes SNAr Low Reactivity in SNAr? Troubleshoot->SNAr Coupling Side Reactions in Coupling? Troubleshoot->Coupling Optimize Optimize Reaction Conditions (Temperature, Solvent, Catalyst) SNAr->Optimize Coupling->Optimize ReRun Re-run Experiment Optimize->ReRun ReRun->Start

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Scaling Up Methyl 2-bromo-3-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 2-bromo-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound at an industrial scale?

A1: The most prevalent route involves a two-step process. The first step is the nitration of Methyl 2-methylbenzoate to yield Methyl 2-methyl-3-nitrobenzoate. The second, and more challenging step for scale-up, is the selective benzylic bromination of Methyl 2-methyl-3-nitrobenzoate using a radical initiator and a brominating agent like N-bromosuccinimide (NBS).[1][2]

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns are associated with both the nitration and bromination steps. Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[3] The benzylic bromination step involves the use of potentially hazardous materials such as N-bromosuccinimide (NBS) and radical initiators like azobisisobutyronitrile (AIBN).[4][5] NBS can undergo thermal decomposition, which can be autocatalytic, especially in certain solvents like DMF.[6][7][8]

Q3: What are the typical impurities encountered during the synthesis of this compound?

A3: In the nitration step, isomeric impurities such as Methyl 2-methyl-5-nitrobenzoate and dinitrated byproducts can form. During the benzylic bromination, the most common impurity is the dibrominated product, Methyl 2-(dibromomethyl)-3-nitrobenzoate.[9][10][11] Residual starting materials and solvent-related impurities may also be present.

Q4: How can the formation of the dibrominated impurity be minimized during scale-up?

A4: Minimizing the formation of the dibrominated impurity is a critical challenge. Strategies include precise control over the stoichiometry of the brominating agent (NBS), maintaining a low concentration of the active bromine species, and optimizing the reaction temperature.[9][11] Continuous addition of a slurry of NBS has been shown to be effective in maintaining a low concentration of bromine and reducing the formation of di- and polybrominated impurities.[9][10]

Q5: Are there greener or safer alternatives to traditional batch processing for this synthesis?

A5: Yes, continuous flow chemistry is a highly recommended alternative for both the nitration and benzylic bromination steps.[3][12][13][14][15][16][17][18][19] Flow reactors offer superior heat and mass transfer, which allows for better temperature control, improved safety, and potentially higher selectivity, thereby reducing impurity formation.[3][12][15] For the bromination step, photochemical initiation in a flow reactor can eliminate the need for chemical radical initiators.[12][14][15]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Monitor reaction progress using in-process controls like HPLC or GC.[2]- Ensure the radical initiator (e.g., AIBN) is active and used at the appropriate temperature for decomposition.- In photochemical reactions, ensure sufficient light penetration and intensity.[12][15]
Suboptimal Reaction Temperature - For radical bromination with AIBN, ensure the temperature is high enough for efficient initiation but not so high as to cause degradation.- For photochemical initiation, the temperature may be kept lower to improve selectivity.[14]
Poor Reagent Quality - Use freshly recrystallized NBS, as impurities like bromine and HBr can affect the reaction rate and selectivity.[10]- Ensure the solvent is anhydrous, as water can lead to side reactions.[4]
Loss of Product During Workup - Optimize the crystallization and filtration steps to minimize product loss.
Problem 2: High Levels of Dibrominated Impurity
Possible Cause Suggested Solution
Excess Brominating Agent - Use a stoichiometric amount of NBS (typically 1.0 to 1.1 equivalents).[11]- Implement controlled, slow addition of NBS to maintain a low concentration in the reaction mixture.[9]
High Local Concentration of Bromine - Improve agitation to ensure homogeneous mixing.- Consider using a continuous flow reactor for superior mixing and concentration control.[12][15]
High Reaction Temperature - Optimize the reaction temperature to favor monobromination. Higher temperatures can sometimes lead to increased dibromination.
Prolonged Reaction Time - Stop the reaction once the starting material is consumed to prevent further bromination of the product. Monitor closely with in-process controls.
Problem 3: Runaway Reaction or Thermal Event
Possible Cause Suggested Solution
Poor Heat Dissipation (especially in nitration) - Ensure adequate cooling capacity for the reactor size.- Use a jacketed reactor with a reliable cooling system.- Implement slow, controlled addition of the nitrating agent.
Accumulation of Unreacted Reagents - Ensure proper mixing to prevent localized concentrations of reagents.- Monitor the reaction temperature closely and have an emergency cooling plan.
Thermal Decomposition of NBS - Avoid using solvents known to be incompatible with NBS at elevated temperatures, such as DMF.[6][7][8]- Establish a safe operating temperature well below the onset of NBS decomposition.[6]
Exothermic Nature of Bromination - While generally less exothermic than nitration, be aware that reactions involving NBS can be exothermic.[4]- Ensure adequate temperature control during the bromination step.

Experimental Protocols

Step 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate (Illustrative Lab-Scale)

This protocol is based on general nitration procedures.

Materials:

  • Methyl 2-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Water

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid.

  • Slowly add Methyl 2-methylbenzoate to the cooled sulfuric acid while maintaining a low temperature (0-5 °C).

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, again maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of Methyl 2-methylbenzoate, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate, Methyl 2-methyl-3-nitrobenzoate, is collected by filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Synthesis of this compound (Illustrative Lab-Scale)

This protocol is adapted from patent literature.[2]

Materials:

  • Methyl 2-methyl-3-nitrobenzoate

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile

  • Water

Procedure:

  • Charge a reactor with Methyl 2-methyl-3-nitrobenzoate and acetonitrile.

  • Add N-bromosuccinimide (approx. 1.2 equivalents) and AIBN (catalytic amount) to the mixture.

  • Heat the reaction mixture to 55-60 °C and maintain for 12 hours, or until reaction completion is confirmed by HPLC/TLC.

  • After completion, concentrate the acetonitrile under vacuum.

  • Add water to the crude mixture to precipitate the product.

  • Filter the solid product, wash with water, and dry. The crude product can be further purified by recrystallization.

Data Presentation

Table 1: Comparison of Batch vs. Flow Chemistry for Benzylic Bromination

ParameterBatch ProcessingContinuous Flow Processing
Heat Transfer Limited by surface area-to-volume ratioExcellent, due to high surface area-to-volume ratio
Mass Transfer Can be inefficient, leading to localized concentrationsHighly efficient, ensuring better mixing
Safety Higher risk of thermal runawayInherently safer due to small reaction volumes
Scalability Challenging, often requires re-optimizationReadily scalable by extending operation time or using larger reactors
Selectivity Prone to over-reaction and side productsOften higher selectivity due to precise control of parameters
Reproducibility Can be variable between scalesHighly reproducible

Table 2: Key Parameters for Optimization in Benzylic Bromination Scale-up

ParameterInfluenceTypical Range for Optimization
Temperature Affects reaction rate and selectivity40 - 80 °C (for thermal initiation)
NBS Equivalents Controls the extent of bromination1.0 - 1.2 equivalents
Initiator Concentration Influences the rate of radical formation0.05 - 0.1 equivalents (of AIBN or similar)
Solvent Affects solubility and reaction kineticsAcetonitrile, Dichloromethane (avoid DMF at high temps)
Addition Rate of NBS Crucial for controlling impurity formationSlow, continuous addition is often preferred

Visualizations

Synthesis_Pathway Synthesis Pathway for this compound A Methyl 2-methylbenzoate B Methyl 2-methyl-3-nitrobenzoate A->B Nitration (HNO3, H2SO4) C This compound B->C Benzylic Bromination (NBS, AIBN)

Caption: Synthetic route to this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Scale-up Issues Start Scale-up Issue Identified (e.g., Low Yield, High Impurity) CheckParams Review Critical Process Parameters (Temp, Stoichiometry, Addition Rate) Start->CheckParams CheckMaterials Verify Raw Material Quality (Reagents, Solvents) Start->CheckMaterials CheckEquipment Assess Equipment Performance (Mixing, Heat Transfer) Start->CheckEquipment Optimize Perform Optimization Studies (DoE) CheckParams->Optimize CheckMaterials->Optimize CheckEquipment->Optimize Optimize->Start Unsuccessful Implement Implement Optimized Conditions Optimize->Implement Successful End Issue Resolved Implement->End

Caption: General troubleshooting workflow for scale-up challenges.

References

Minimizing side reactions with 2-bromo-3-nitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions and overcoming common challenges encountered during experiments with 2-bromo-3-nitrobenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with 2-bromo-3-nitrobenzoic acid derivatives?

A1: The main challenges stem from the electronic properties of the molecule. The strong electron-withdrawing nitro group activates the carbon-bromine bond, making it susceptible to nucleophilic aromatic substitution (SNAr).[1] This can be advantageous for desired SNAr reactions but can lead to undesired side products when other transformations are intended.[1] Additionally, steric hindrance from the ortho-bromo and nitro groups can influence the reactivity of the carboxylic acid group.[1]

Q2: What are the most common side products encountered during the synthesis of 2-bromo-3-nitrobenzoic acid itself?

A2: The primary challenge in synthesizing 2-bromo-3-nitrobenzoic acid is controlling the regioselectivity of the nitration of 2-bromobenzoic acid.[2] The bromine atom is an ortho-, para- director, while the carboxylic acid group is a meta- director, leading to the formation of multiple isomers.[2] The most common side product is 2-bromo-5-nitrobenzoic acid, which is often the major product.[2] Depending on the reaction conditions, dinitrated products can also be formed.[2]

Q3: How can I minimize the formation of dinitrated byproducts during synthesis?

A3: To minimize dinitration, it is crucial to use controlled nitrating conditions. This includes using a well-defined amount of the nitrating agent and maintaining a low reaction temperature, typically below 5°C.[2] Harsh conditions, such as high temperatures or excessively strong nitrating agents, favor multiple nitrations.[2]

Q4: Can the carboxylic acid group be lost during reactions?

A4: Yes, decarboxylation is a potential side reaction, particularly under harsh thermal or pH conditions.[1] While aromatic carboxylic acids are generally stable, high temperatures can promote the loss of CO2. It is recommended to use the mildest possible conditions for all reaction steps to preserve the carboxylic acid functionality.[1]

Q5: My purified 2-bromo-3-nitrobenzoic acid is discolored. What is the cause?

A5: Discoloration (yellow to orange) in nitroaromatic compounds is common and often arises from the presence of nitrophenolic species or other oxidation byproducts formed during synthesis.[3][4] Incomplete reactions or degradation of the product can also contribute to the color.[3][4]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired 2-Bromo-3-nitrobenzoic Acid Product
Possible Cause Suggested Solution
Inefficient NitrationEnsure the use of concentrated nitric and sulfuric acids to generate a sufficient concentration of the nitronium ion (NO₂⁺). Maintain a low reaction temperature (0-5°C) to prevent decomposition. Ensure the 2-bromobenzoic acid is fully dissolved in sulfuric acid before adding nitric acid.[2]
Losses During WorkupThe product is precipitated by pouring the reaction mixture into ice-water. Ensure a sufficient volume of ice-water is used for complete precipitation.[2] Minimize the number of transfer steps to avoid mechanical losses.[3]
Formation of Side ProductsThe formation of multiple isomers and dinitrated compounds will reduce the yield of the target molecule. Optimize reaction conditions to improve selectivity.[3] Focus on optimizing the separation of the desired 2,3-isomer from the major 2,5-isomer after the reaction is complete.[2]
Problem 2: Side Reactions During Functionalization of 2-Bromo-3-nitrobenzoic Acid Derivatives
Side Reaction Suggested Solution
Competing SNAr ReactionWhen another reaction is desired (e.g., at the carboxylic acid), run the reaction at a lower temperature (e.g., 0°C to room temperature). The SNAr reaction often has a higher activation energy.[1]
Over-reaction or Multiple SubstitutionsReduce the stoichiometry of reactive reagents. Control the addition of reagents by adding them portion-wise or as a solution over time. Monitor the reaction closely and stop it once the starting material is consumed.[1]
Homocoupling of Boronic Acid (Suzuki Coupling)This is often caused by the presence of oxygen. Rigorously degas the reaction mixture. Using a slight excess of the 2-bromo-3-nitrobenzoic acid derivative relative to the boronic acid can also help.[1]
Protodeboronation (Suzuki Coupling)Use milder reaction conditions (lower temperature, less reactive base). Use anhydrous solvents if water is not intentionally part of the reaction medium.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-nitrobenzoic Acid

This protocol is adapted from procedures for the nitration of similar benzoic acid derivatives and will yield a mixture of isomers.[2]

Materials:

  • 2-Bromobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask, while keeping the mixture cool in an ice bath.[5]

  • In a separate beaker, dissolve the 2-bromobenzoic acid in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath to below 5°C.[5]

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-bromobenzoic acid, ensuring the temperature of the reaction mixture does not exceed 10-15°C.[5]

  • After the addition is complete, continue stirring at a low temperature (below 5°C) for 1 hour.[2]

  • Slowly and carefully pour the reaction mixture into a beaker containing ice water with vigorous stirring. A white solid product (a mixture of isomers) will precipitate.[2]

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.[2]

  • Dry the solid product. This crude product will be a mixture of 2-bromo-3-nitrobenzoic acid and 2-bromo-5-nitrobenzoic acid.[2]

Protocol 2: Amide Bond Formation

This protocol provides a general method for the synthesis of amides from 2-bromo-3-nitrobenzoic acid using standard coupling reagents.[6]

Materials:

  • 2-Bromo-3-nitrobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[6]

  • Primary or secondary amine

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve 2-bromo-3-nitrobenzoic acid in anhydrous DCM or DMF under an inert atmosphere.

  • Add EDC and HOBt (or HATU) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add the desired amine to the reaction mixture, followed by the addition of a base such as triethylamine or DIPEA.[1]

  • Continue stirring at room temperature and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by recrystallization or column chromatography.[1]

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of a 2-bromo-3-nitrobenzoic acid derivative.[1]

Materials:

  • 2-Bromo-3-nitrobenzoic acid derivative (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water)

Procedure:

  • In a reaction vessel, combine the 2-bromo-3-nitrobenzoic acid derivative, the arylboronic acid, the palladium catalyst, and the base.[1]

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) multiple times.[1]

  • Add the degassed solvent system via syringe.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • The crude product can be purified by recrystallization or column chromatography.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis of 2-Bromo-3-nitrobenzoic Acid cluster_purification Purification cluster_derivatization Derivatization start 2-Bromobenzoic Acid nitration Nitration (HNO₃, H₂SO₄, <5°C) start->nitration workup Aqueous Workup (Ice Water Precipitation) nitration->workup crude_product Crude Product (Mixture of Isomers) workup->crude_product separation Isomer Separation (e.g., Fractional Crystallization) crude_product->separation pure_product Pure 2-Bromo-3-nitrobenzoic Acid separation->pure_product amide_coupling Amide Coupling (Amine, Coupling Agents) pure_product->amide_coupling suzuki_coupling Suzuki Coupling (Boronic Acid, Pd Catalyst) pure_product->suzuki_coupling final_amide Amide Derivative amide_coupling->final_amide final_biaryl Biaryl Derivative suzuki_coupling->final_biaryl

Caption: General experimental workflow for the synthesis, purification, and derivatization of 2-bromo-3-nitrobenzoic acid.

troubleshooting_logic start Low Yield in Reaction? cause1 Inefficient Reaction? start->cause1 cause2 Side Product Formation? start->cause2 cause3 Loss During Workup? start->cause3 solution1a Check Reagent Quality cause1->solution1a solution1b Optimize Temperature cause1->solution1b solution1c Increase Reaction Time cause1->solution1c solution2a Use Milder Conditions cause2->solution2a solution2b Control Stoichiometry cause2->solution2b solution2c Improve Purification cause2->solution2c solution3a Ensure Complete Precipitation cause3->solution3a solution3b Minimize Transfers cause3->solution3b

Caption: A logical troubleshooting guide for addressing low reaction yields.

parp_pathway dna_damage DNA Single-Strand Break parp1 PARP-1 Activation dna_damage->parp1 parylation PARylation (Synthesis of PAR chains) parp1->parylation recruitment Recruitment of DNA Repair Proteins parylation->recruitment repair DNA Repair recruitment->repair inhibitor 5-AIQ Analogues (from 2-Bromo-3-nitrobenzoic acid) inhibitor->parp1 Inhibition

Caption: The role of PARP-1 in DNA repair and its inhibition by compounds derived from 2-bromo-3-nitrobenzoic acid.[7]

References

Technical Support Center: Catalyst Poisoning in Reactions with Methyl 2-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during catalytic reactions involving Methyl 2-bromo-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) with this compound is sluggish or has failed completely. What are the likely causes related to the catalyst?

A1: Failure of palladium-catalyzed cross-coupling reactions is frequently due to catalyst poisoning or deactivation. The most common culprits are impurities in the starting materials, solvents, or reagents that bind to the palladium's active sites, rendering it inactive.[1] Key suspects include sulfur compounds, which are a well-recognized poison for palladium catalysts.[2] Other potential inhibitors could be present in your starting materials or be introduced during the reaction setup.

Q2: I am performing a catalytic hydrogenation to reduce the nitro group of this compound using Pd/C, and the reaction has stalled. Why might this be happening?

A2: Stalling of a catalytic hydrogenation with Pd/C is a classic sign of catalyst poisoning.[3] The most common poison for Pd/C catalysts is sulfur.[2] Even trace amounts of sulfur-containing compounds in your substrate, solvent, or hydrogen gas can severely deactivate the catalyst.[2] Additionally, the product amine can sometimes inhibit the catalyst, although this is less common than poisoning by external contaminants.

Q3: What are the common sources of sulfur-containing impurities that can poison my catalyst?

A3: Sulfur impurities can originate from various sources. These include:

  • Starting materials: The raw materials used to synthesize this compound may contain residual sulfur compounds.

  • Reagents: Some reagents, particularly those derived from sulfur-containing precursors, can be a source of contamination.

  • Solvents: Solvents, especially if not of high purity, can contain sulfur compounds.

  • Atmosphere: In industrial settings, the local atmosphere could be a source of sulfur-containing gases.

Q4: Can the product of my reaction poison the catalyst?

A4: Yes, this is a form of product inhibition. For instance, in Buchwald-Hartwig amination, the resulting amine product can sometimes coordinate to the palladium center and slow down the catalytic cycle. Similarly, in cross-coupling reactions, certain products might have a higher affinity for the catalyst than the reactants, leading to decreased turnover.

Q5: Is it possible to regenerate a poisoned catalyst?

A5: Regeneration of a poisoned catalyst is sometimes possible, but its effectiveness depends on the nature of the poison and the catalyst.[4] For sulfur poisoning of palladium catalysts, regeneration can be attempted through methods like high-temperature treatment or chemical washing.[4][5][6] However, complete restoration of activity is not always guaranteed. For lab-scale reactions, it is often more practical to use a fresh batch of catalyst.

Troubleshooting Guides

Issue 1: Failed or Incomplete Palladium-Catalyzed Cross-Coupling Reaction

This guide provides a systematic approach to troubleshoot a failed or low-yielding Suzuki, Heck, or Buchwald-Hartwig reaction with this compound.

Troubleshooting Workflow:

G start Reaction Failure (Low or No Conversion) check_reagents 1. Verify Reagents & Conditions - Correct stoichiometry? - Temperature/time correct? - Base and solvent appropriate? start->check_reagents reagents_ok Reagents & Conditions OK check_reagents->reagents_ok reagents_issue Correct Reagent/Conditioning Issue & Rerun Reaction reagents_ok->reagents_issue No catalyst_issue 2. Investigate Catalyst Poisoning reagents_ok->catalyst_issue Yes purify_sm Purify Starting Material (e.g., recrystallization, chromatography) catalyst_issue->purify_sm purify_solvents Use High-Purity/Anhydrous Solvents catalyst_issue->purify_solvents fresh_catalyst Use a Fresh Batch of Catalyst & Ligand catalyst_issue->fresh_catalyst rerun Rerun Reaction with Purified Components & Fresh Catalyst purify_sm->rerun purify_solvents->rerun fresh_catalyst->rerun success Reaction Successful rerun->success still_fails Reaction Still Fails rerun->still_fails Unsuccessful advanced_diag Advanced Diagnostics: - Test for specific poisons (e.g., sulfur) - Consider alternative catalyst/ligand system still_fails->advanced_diag

Caption: Troubleshooting workflow for failed cross-coupling reactions.

Detailed Steps:

  • Verify Reaction Parameters: Before suspecting catalyst poisoning, double-check all reaction parameters: stoichiometry of reactants, base, and ligand; reaction temperature and time; and the quality and dryness of the solvent.

  • Assess Starting Material Purity: this compound and the coupling partner should be of high purity. Consider purifying the starting materials through recrystallization or column chromatography to remove potential inhibitors.

  • Use High-Purity Solvents and Reagents: Ensure all solvents are anhydrous and of high purity. Use fresh, high-quality base and other reagents.

  • Evaluate the Catalyst and Ligand: Catalysts and ligands can degrade over time, especially if not stored properly. Use a fresh batch of palladium catalyst and ligand from a reliable supplier.

  • Run a Control Experiment: If possible, run a control experiment with a substrate known to work well with your catalyst system. This can help confirm if the issue is with the catalyst or specific to your substrate.

Issue 2: Stalled Catalytic Hydrogenation of the Nitro Group

This guide addresses the issue of a stalled hydrogenation of the nitro group in this compound to the corresponding amine.

Troubleshooting Workflow:

G start Hydrogenation Stalls check_setup 1. Check Reaction Setup - Adequate H2 supply? - Sufficient stirring? - No leaks in the system? start->check_setup setup_ok Setup OK check_setup->setup_ok setup_issue Fix Setup Issue & Continue Reaction setup_ok->setup_issue No poisoning_suspected 2. Suspect Catalyst Poisoning setup_ok->poisoning_suspected Yes purify_substrate Purify Substrate (e.g., recrystallization) poisoning_suspected->purify_substrate use_pure_solvent Use High-Purity Solvent poisoning_suspected->use_pure_solvent check_h2_source Check H2 Source for Impurities poisoning_suspected->check_h2_source add_more_catalyst Option: Add More Catalyst to Stalled Reaction (carefully) poisoning_suspected->add_more_catalyst rerun_fresh_catalyst Rerun with Purified Materials & Fresh Pd/C Catalyst purify_substrate->rerun_fresh_catalyst use_pure_solvent->rerun_fresh_catalyst check_h2_source->rerun_fresh_catalyst

Caption: Troubleshooting guide for stalled catalytic hydrogenation.

Detailed Steps:

  • Check the Hydrogen Supply: Ensure a continuous and adequate supply of hydrogen gas. Check for any leaks in your system.

  • Ensure Efficient Mass Transfer: Vigorous stirring is crucial in heterogeneous catalysis to ensure good contact between the substrate, hydrogen, and the catalyst surface.

  • Evaluate Catalyst Activity: The Pd/C catalyst may be old or inactive.[3] Try the reaction with a fresh batch of catalyst.

  • Purify the Substrate: As with cross-coupling, impurities in the this compound can poison the catalyst. Purify the starting material if its quality is uncertain.

  • Consider an Alternative Catalyst: If poisoning is persistent and difficult to eliminate, consider a more poison-resistant catalyst, or a different reduction method altogether, such as using Raney Nickel, which can be more robust to certain impurities.[7]

Data Presentation

Table 1: Common Catalyst Poisons in Palladium-Catalyzed Reactions

Poison ClassExamplesCommon SourcesAffected Reactions
Sulfur Compounds Thiols, sulfides, disulfides, H₂SReagents, solvents, starting materialsCross-coupling, Hydrogenation
Phosphorus Compounds Phosphines (in excess), phosphitesLigands, impuritiesCross-coupling
Halides Excess I⁻, Br⁻, Cl⁻Reagents, side reactionsCross-coupling
Strongly Coordinating Species Cyanide, carbon monoxideImpurities, side reactionsCross-coupling, Hydrogenation
Heavy Metals Pb, Hg, AsContamination from glassware or reagentsCross-coupling, Hydrogenation
Amines/Amides Certain product amines, DMF (at high temp.)Products, solventsBuchwald-Hartwig, Hydrogenation

Table 2: Typical Catalyst Loadings for Relevant Reactions

Reaction TypeCatalyst SystemTypical Loading (mol%)Notes
Suzuki Coupling Pd(OAc)₂, Pd(PPh₃)₄0.5 - 5Ligand-to-metal ratio is critical.
Heck Reaction Pd(OAc)₂1 - 5Often requires a phosphine ligand.
Buchwald-Hartwig Amination Pd₂(dba)₃, Pd(OAc)₂1 - 4Requires a specialized phosphine ligand.
Nitro Group Hydrogenation 5-10% Pd/C1 - 10 (w/w %)Loading depends on substrate and conditions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv), the boronic acid coupling partner (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water).

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Catalytic Hydrogenation of the Nitro Group

Safety Note: Pd/C can be pyrophoric, especially after use. Handle with care and do not allow the catalyst to dry in the air.[8]

  • Catalyst Suspension: In a flask suitable for hydrogenation, suspend 5-10% Pd/C (1-10 w/w % relative to the substrate) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Substrate Addition: Add a solution of this compound in the same solvent.

  • Hydrogenation: Purge the flask with hydrogen gas (typically via a balloon or from a pressurized source) and stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when hydrogen uptake ceases.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Keep the Celite pad wet with solvent during filtration to prevent ignition. [8]

  • Work-up: Rinse the Celite pad with additional solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Visualizations

G cluster_0 Catalytic Cycle ActiveCatalyst Active Catalyst Intermediate1 Intermediate 1 ActiveCatalyst->Intermediate1 Reactant A PoisonedCatalyst Poisoned Catalyst ActiveCatalyst->PoisonedCatalyst Deactivation Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Reactant B Product Product Intermediate2->Product Product->ActiveCatalyst Poison Poison (e.g., Sulfur) Poison->ActiveCatalyst Binds to Active Site

Caption: Mechanism of catalyst poisoning by active site blocking.

This technical support guide is intended to provide general assistance. Specific reaction conditions may need to be optimized on a case-by-case basis. Always consult relevant literature and adhere to all laboratory safety procedures.

References

Technical Support Center: Recrystallization of Methyl Nitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of methyl nitrobenzoate isomers (ortho, meta, and para) through recrystallization. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Physical and Chemical Properties of Methyl Nitrobenzoate Isomers

A foundational understanding of the physical properties of the methyl nitrobenzoate isomers is critical for successful purification by recrystallization. The notable differences in their melting points are particularly important for assessing the purity of the recrystallized product.

PropertyMethyl o-nitrobenzoateMethyl m-nitrobenzoateMethyl p-nitrobenzoate
Molecular Formula C₈H₇NO₄C₈H₇NO₄C₈H₇NO₄
Molecular Weight 181.15 g/mol 181.15 g/mol 181.15 g/mol
Appearance -Beige crystalline powder[1]White to pale yellow crystals[2]
Melting Point -13 °C78-80 °C[1][3]94-96 °C[2]
Solubility in Water InsolubleInsoluble[3][4]Insoluble[2]
Solubility in Alcohols Soluble in ethanolSlightly soluble in ethanol and methanol[3]Soluble in ethanol and methanol[2]

Experimental Protocols

Detailed methodologies for the recrystallization of each isomer are provided below. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be strictly followed. All heating of flammable solvents must be conducted using a steam bath or a heating mantle in a well-ventilated fume hood.

Recrystallization of Methyl m-nitrobenzoate

Methanol or an ethanol/water mixture are commonly used solvent systems for the recrystallization of methyl 3-nitrobenzoate.[5][6]

Using Methanol:

  • Dissolution: Place the crude methyl m-nitrobenzoate in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently on a hot plate or steam bath while stirring until the solid completely dissolves.[7]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to facilitate maximum crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.[7]

  • Drying: Dry the crystals thoroughly before determining the melting point and yield.

Using an Ethanol/Water Mixture:

  • Initial Suspension: Place the crude product in a conical flask and add a small volume of distilled water. Heat the mixture to just below its boiling point; the methyl 3-nitrobenzoate will likely melt into an oily substance.[5]

  • Dissolution: Slowly add hot ethanol portion-wise until the oily substance completely dissolves.[5]

  • Cooling and Crystallization: Allow the solution to cool gradually to room temperature, followed by further cooling in an ice-water bath.[5]

  • Isolation and Washing: Filter the crystals under reduced pressure and wash them with a small amount of ice-cold water.[5]

  • Drying: Dry the purified crystals, preferably in a low-temperature oven (below 50 °C).[5]

Recrystallization of Methyl p-nitrobenzoate

Ethanol is a suitable solvent for the recrystallization of methyl p-nitrobenzoate.

  • Dissolution: Dissolve the crude methyl p-nitrobenzoate in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified product completely.

Recrystallization of Methyl o-nitrobenzoate (General Procedure)

As methyl o-nitrobenzoate is a liquid at room temperature, its purification by recrystallization is less common. However, if it contains solid impurities, a low-temperature recrystallization can be attempted.

  • Solvent Selection: Choose a solvent in which the impurities are insoluble at low temperatures. A non-polar solvent like hexane might be suitable.

  • Dissolution: Dissolve the impure methyl o-nitrobenzoate in a minimal amount of the chosen solvent at room temperature.

  • Cooling: Cool the solution in a dry ice/acetone bath. The impurities should precipitate out.

  • Filtration: Quickly filter the cold solution to remove the precipitated impurities.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the purified methyl o-nitrobenzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of methyl nitrobenzoate isomers.

Problem: The crude product is an oil and does not solidify.
  • Possible Cause: This is often due to the presence of significant impurities, particularly unreacted methyl benzoate or an excess of the other isomers. Insufficient cooling during the initial isolation of the product from the reaction mixture can also lead to the formation of oily byproducts.

  • Solution:

    • Ensure the reaction mixture is poured over a sufficient amount of crushed ice and stirred vigorously to promote solidification.[5]

    • If the product remains oily, attempt to induce crystallization by scratching the inside of the beaker with a glass rod.

    • Proceeding with recrystallization from a suitable solvent should yield a solid product upon cooling.

Problem: Low yield of purified crystals.
  • Possible Cause:

    • Incomplete Reaction: The initial nitration reaction may not have gone to completion, resulting in a lower amount of the desired isomer in the crude product.

    • Loss During Work-up: Product can be lost during filtration and washing steps.

    • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Solution:

    • Optimize Reaction: Ensure the nitration reaction is carried out under optimal conditions (e.g., temperature control) to maximize the yield of the desired isomer.[8]

    • Careful Handling: Minimize losses during transfers and washes.

    • Use Minimum Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

Problem: The melting point of the recrystallized product is low and/or has a broad range.
  • Possible Cause: The product is still impure. This could be due to the presence of isomeric byproducts or residual starting material that co-crystallized with the desired product.

  • Solution:

    • Repeat Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

    • Solvent Choice: Consider using a different solvent system for the second recrystallization.

    • Slow Cooling: Ensure the solution cools slowly to allow for the formation of well-defined crystals, which are less likely to trap impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude methyl nitrobenzoate?

A1: The primary impurities are typically the other two isomers (ortho and para if the meta isomer is the target), unreacted methyl benzoate, and potentially dinitrated products if the reaction temperature was too high.[9] Residual acids from the nitration reaction may also be present.

Q2: How can I choose the best solvent for recrystallization?

A2: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should also either not dissolve the impurities at all or dissolve them very well so they remain in the mother liquor after cooling. For the methyl nitrobenzoate isomers, methanol and ethanol are good starting points.[3][5]

Q3: Why is it important to use a minimum amount of hot solvent?

A3: Using the minimum amount of hot solvent ensures that the solution is saturated as it cools, leading to a higher recovery of the purified crystals. If too much solvent is used, a significant amount of the product will remain dissolved even at low temperatures, resulting in a lower yield.[10]

Q4: What is the purpose of washing the crystals with ice-cold solvent?

A4: Washing the collected crystals with a small amount of ice-cold solvent helps to remove any residual mother liquor that may contain dissolved impurities, without dissolving a significant amount of the purified product.

Q5: How can I confirm the purity and identity of my recrystallized product?

A5: The most common method is to measure the melting point of the dried crystals. A sharp melting point that is close to the literature value for the specific isomer indicates a high degree of purity. Mixed melting point analysis with an authentic sample can further confirm the identity of the product.

Visualizing the Workflow

Recrystallization Workflow

Recrystallization_Workflow Crude_Product Crude Methyl Nitrobenzoate Isomer Dissolution Dissolve in Minimum Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (if insoluble impurities) Dissolution->Hot_Filtration Cooling Slow Cooling & Crystallization Hot_Filtration->Cooling Filtrate Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Washing Wash with Ice-Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals Troubleshooting_Logic Start Recrystallization Issue Oily_Product Product is Oily Start->Oily_Product Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product (Low/Broad MP) Start->Impure_Product Solution_Oily Induce Crystallization (Scratching, Seeding) Oily_Product->Solution_Oily Yes Solution_Yield Use Less Solvent, Optimize Reaction Low_Yield->Solution_Yield Yes Solution_Impure Re-recrystallize, Slow Cooling Impure_Product->Solution_Impure Yes

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of Methyl 2-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-bromo-3-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Lenalidomide, a widely used immunomodulatory drug. The purity and characterization of this intermediate are critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of various analytical techniques for the comprehensive characterization of this compound, complete with supporting data and detailed experimental protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for the characterization of this compound depends on the specific analytical goal, such as purity assessment, impurity profiling, structural elucidation, or quantification. The following tables provide a comparative overview of the most common analytical techniques.

Table 1: Comparison of Chromatographic and Spectrometric Methods

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity; detection by UV absorbance.Separation based on volatility and polarity; detection by mass-to-charge ratio.Separation by liquid chromatography followed by mass analysis of the analyte and its fragments.[1]The intensity of a resonance line is directly proportional to the number of resonant nuclei.[2]
Primary Use Purity determination, quantification of known impurities.Identification and quantification of volatile impurities and by-products.Impurity profiling, identification of unknown impurities, high-sensitivity quantification.Absolute purity determination, structural elucidation, quantification without a specific reference standard.[3]
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 1 ng/mL~0.01 - 1 pg/mL~0.1 - 1 mg/mL
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL~0.5 - 5 ng/mL~0.05 - 5 pg/mL~0.5 - 5 mg/mL
Linearity (R²) >0.999>0.995>0.999Not applicable (absolute method)
Precision (%RSD) < 2%< 5%< 3%< 1%
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%99 - 101%
Sample Throughput HighMediumMediumLow to Medium
Cost Low to MediumMedium to HighHighHigh

Table 2: Comparison of Spectroscopic and Thermal Analysis Methods

ParameterFourier-Transform Infrared (FTIR) SpectroscopyDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)
Principle Absorption of infrared radiation by specific molecular vibrations.Measures the difference in heat flow between a sample and a reference as a function of temperature.[4]Measures the change in mass of a sample as a function of temperature.[4]
Primary Use Functional group identification, structural confirmation.Determination of melting point, purity, and polymorphism.Assessment of thermal stability and decomposition profile.
Data Obtained Wavenumbers (cm⁻¹) of absorbed IR radiation corresponding to specific functional groups.Melting temperature (°C), enthalpy of fusion (J/g).Decomposition temperature (°C), mass loss (%).
Quantitative Analysis Limited, can be used for quantification with calibration.[5]Can be used for purity determination (van't Hoff equation).Provides quantitative information on mass loss.
Sample Requirement Small (mg)Small (mg)Small (mg)
Analysis Time FastMediumMedium
Cost LowMediumMedium

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity and Impurity Determination

This method is suitable for the routine quality control of this compound, allowing for the quantification of the main component and known impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Gradient: 0-20 min, 30-90% acetonitrile; 20-25 min, 90% acetonitrile; 25-26 min, 90-30% acetonitrile; 26-30 min, 30% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the sample and dissolve in 10 mL of acetonitrile.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injector Temperature: 250 °C.[6]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.[6]

    • Ramp: 10 °C/min to 280 °C.[6]

    • Hold: 5 minutes at 280 °C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Mass Range: m/z 40-550.[6]

  • Ion Source Temperature: 230 °C.[6]

Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.[6]

  • If necessary, dilute the solution to a final concentration of approximately 10-100 µg/mL.[6]

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method of measurement that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[7]

  • Pulse Program: A single pulse experiment with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant nuclei (typically 5 times the longest T1).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

Sample Preparation and Analysis:

  • Accurately weigh the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the sample based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the sample and the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Record a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Expected Characteristic Absorptions:

  • C=O stretch (ester): 1720-1740 cm⁻¹

  • NO₂ asymmetric stretch: 1520-1560 cm⁻¹

  • NO₂ symmetric stretch: 1340-1360 cm⁻¹

  • C-O stretch (ester): 1250-1300 cm⁻¹

  • C-Br stretch: 550-650 cm⁻¹

  • Aromatic C-H stretch: 3000-3100 cm⁻¹

  • Aromatic C=C stretch: 1450-1600 cm⁻¹

Differential Scanning Calorimetry (DSC) for Thermal Characterization

DSC is used to determine the melting point and assess the purity of crystalline solids.

Instrumentation:

  • Differential Scanning Calorimeter.

  • Aluminum pans and lids.

Experimental Conditions:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • The melting point is determined as the onset or peak of the melting endotherm.

Visualization of Analytical Workflows

The following diagrams illustrate the typical workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity/Impurities Integrate->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Inject Inject into GC-MS Dissolve->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Identify Identify Impurities by MS Detect->Identify Quantify Quantify Impurities Identify->Quantify

Caption: Workflow for GC-MS analysis of impurities in this compound.

Alternatives to this compound

As a key starting material for Lenalidomide, alternatives to this compound often involve different synthetic strategies for the drug. One common alternative approach is the use of 2-methyl-3-nitrobenzoic acid, which is then brominated to form the desired intermediate in situ or in a separate step.[8] The analytical methods described in this guide are also applicable to the characterization of these alternative starting materials and their subsequent reaction products. Monitoring the progress of the synthesis and the impurity profile of the intermediates is crucial regardless of the chosen synthetic route.[9][10]

References

A Comparative Guide to HPLC and TLC Analysis of Methyl 2-bromo-3-nitrobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous monitoring of chemical reactions is paramount to ensure the desired outcomes in terms of yield, purity, and the minimization of byproducts. Methyl 2-bromo-3-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds, making the robust analysis of its reactions a critical step in the drug development pipeline. This guide provides an objective comparison of two of the most common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for the analysis of reactions involving this compound.

Principles of Analysis

Both HPLC and TLC are powerful separation techniques that rely on the differential partitioning of analytes between a stationary phase and a mobile phase. In the context of analyzing reactions of this compound, these techniques allow for the qualitative and quantitative assessment of the starting material, intermediates, and final products.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique. A liquid mobile phase carrying the sample mixture is pumped at high pressure through a column packed with a solid stationary phase. The separation is based on the analyte's affinity for the stationary phase versus the mobile phase, leading to different elution times (retention times). A detector then measures the concentration of each separated component. For compounds like this compound and its derivatives, reversed-phase HPLC is a common and effective method.

Thin-Layer Chromatography (TLC) is a simpler, more rapid, and cost-effective qualitative technique. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a developing chamber with a shallow pool of a liquid mobile phase. As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and interaction with the stationary phase. This results in the separation of the components into distinct spots, which can be visualized, often under UV light.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the HPLC and TLC analysis of a hypothetical reaction of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method suitable for monitoring the progress of a reaction involving this compound.

1. Instrumentation and Equipment:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 255 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh a small amount of the reaction mixture and dissolve it in a known volume of diluent (e.g., 50:50 acetonitrile/water) to achieve a final concentration suitable for UV detection.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Thin-Layer Chromatography (TLC) Protocol

This protocol describes a standard TLC method for the rapid monitoring of the same reaction.

1. Materials:

  • TLC plates (silica gel 60 F254).

  • Developing chamber.

  • Capillary tubes for spotting.

  • UV lamp (254 nm).

2. Mobile Phase:

  • A mixture of hexane and ethyl acetate is a common choice for compounds of this polarity. A starting ratio to consider is 80:20 (v/v). This can be optimized based on the observed separation.

3. Procedure:

  • Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.

  • With a capillary tube, spot a small amount of the starting material, the reaction mixture at different time points, and a co-spot (a mixture of the starting material and the reaction mixture) on the baseline.

  • Pour a small amount of the mobile phase into the developing chamber and allow it to saturate.

  • Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the separated spots under a UV lamp at 254 nm.

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Data Presentation: A Comparative Overview

Quantitative data from HPLC and qualitative data from TLC provide complementary information for reaction analysis. The following table summarizes hypothetical, yet representative, data for a reaction where this compound is converted to a hypothetical, more polar product.

Parameter HPLC Analysis TLC Analysis
Analyte Retention Time (min) Rf Value (8:2 Hexane:EtOAc)
This compound12.50.65
Hypothetical Product8.20.35
Quantitative Capability High (Peak Area Integration)Low (Spot Size/Intensity Estimation)
Resolution HighModerate
Analysis Time per Sample ~25 minutes~10-15 minutes
Solvent Consumption HighLow
Cost per Analysis HighLow
Primary Application Quantitative analysis, purity determination, impurity profilingRapid reaction monitoring, qualitative checks

Visualization of the Analytical Workflow

A logical workflow is essential for the systematic analysis of chemical reactions. The following diagram illustrates a typical workflow for monitoring a reaction using both HPLC and TLC.

Analytical_Workflow cluster_reaction Reaction Monitoring cluster_tlc Qualitative Analysis cluster_hplc Quantitative Analysis Reaction Chemical Reaction (this compound -> Product) Sampling Sample at t=0, t=x, t=final Reaction->Sampling TLC_Spotting Spot TLC Plate (SM, Rxn Mixture, Co-spot) Sampling->TLC_Spotting For quick check HPLC_Prep Prepare Sample for HPLC (Dilute and Filter) Sampling->HPLC_Prep For detailed analysis TLC_Development Develop Plate (e.g., 8:2 Hexane:EtOAc) TLC_Spotting->TLC_Development TLC_Visualization Visualize under UV (254 nm) & Calculate Rf Values TLC_Development->TLC_Visualization TLC_Decision Reaction Complete? TLC_Visualization->TLC_Decision TLC_Decision->Sampling TLC_Decision->HPLC_Prep If complete, proceed to quantitative analysis HPLC_Analysis Inject into HPLC System HPLC_Prep->HPLC_Analysis HPLC_Data Analyze Chromatogram (Retention Times & Peak Areas) HPLC_Analysis->HPLC_Data HPLC_Report Determine % Conversion & Purity HPLC_Data->HPLC_Report

Analytical workflow for reaction monitoring.

Conclusion

Both HPLC and TLC are indispensable tools for the analysis of reactions involving this compound.

  • TLC serves as a rapid, inexpensive, and convenient method for real-time qualitative monitoring of reaction progress. Its primary strengths lie in its speed and simplicity, allowing chemists to quickly assess the consumption of starting materials and the formation of products at the bench.

  • HPLC provides detailed quantitative information with high resolution and sensitivity. It is the method of choice for accurate determination of reaction conversion, product purity, and the identification and quantification of impurities. While more time-consuming and costly, the data generated by HPLC is essential for process optimization, quality control, and regulatory submissions in drug development.

For a comprehensive understanding and control of reactions involving this compound, a synergistic approach is recommended. TLC can be employed for frequent, rapid checks during the reaction, while HPLC should be utilized for the detailed analysis of key time points and the final product. This dual-analytical strategy ensures both efficiency in the laboratory and the generation of high-quality, reliable data crucial for the advancement of pharmaceutical research and development.

A Comparative Guide to Methyl 2-bromo-3-nitrobenzoate and Other Halogenated Reagents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of halogenated reagents is a critical determinant in the successful synthesis of complex molecules. Methyl 2-bromo-3-nitrobenzoate is a versatile building block, particularly in palladium-catalyzed cross-coupling reactions, owing to the unique electronic properties conferred by the ortho-bromo and meta-nitro substituents. This guide provides an objective comparison of this compound with its chloro and iodo analogues in key synthetic transformations, supported by representative experimental data and detailed protocols.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a crucial parameter, with the general trend being I > Br > Cl. This is reflected in the expected yields and reaction kinetics when coupling Methyl 2-halo-3-nitrobenzoates with a model boronic acid, such as 4-methoxyphenylboronic acid. While aryl iodides offer the highest reactivity, their higher cost and lower stability can be a consideration. Aryl chlorides are the most cost-effective but often require more forcing conditions and specialized catalyst systems to achieve satisfactory yields. This compound often presents a practical balance of reactivity and cost-effectiveness.

Table 1: Comparison of Methyl 2-halo-3-nitrobenzoates in a Representative Suzuki-Miyaura Coupling Reaction

ReagentHalogenRelative ReactivityTypical Yield (%)*Reaction Time (h)
Methyl 2-iodo-3-nitrobenzoateIodoHigh90-982-4
This compoundBromoMedium80-906-12
Methyl 2-chloro-3-nitrobenzoateChloroLow50-7012-24

*Note: Yields are estimated based on established reactivity trends for aryl halides in Suzuki-Miyaura coupling under standardized conditions and may vary depending on the specific reaction parameters.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the nature of the halogen on the electrophile significantly impacts the reaction efficiency. The greater reactivity of the carbon-iodine bond in Methyl 2-iodo-3-nitrobenzoate leads to faster conversions and higher yields. In contrast, the carbon-chlorine bond in Methyl 2-chloro-3-nitrobenzoate is less readily cleaved, necessitating more active catalyst systems or harsher reaction conditions. This compound provides a reliable and moderately reactive substrate for a broad range of amine coupling partners.

Table 2: Comparison of Methyl 2-halo-3-nitrobenzoates in a Representative Buchwald-Hartwig Amination Reaction

ReagentHalogenRelative ReactivityTypical Yield (%)*Reaction Time (h)
Methyl 2-iodo-3-nitrobenzoateIodoHigh85-954-8
This compoundBromoMedium75-858-16
Methyl 2-chloro-3-nitrobenzoateChloroLow40-6018-36

*Note: Yields are estimated based on established reactivity trends for aryl halides in Buchwald-Hartwig amination under standardized conditions and may vary depending on the specific reaction parameters.

Performance in Ullmann Condensation for the Synthesis of N-Aryl-3-nitroanthranilic Acid Esters

The Ullmann condensation is a classical copper-catalyzed method for the formation of carbon-nitrogen bonds, often employed for the synthesis of N-aryl anthranilic acids. While palladium-catalyzed methods have become more prevalent, the Ullmann reaction remains a useful tool, particularly in industrial settings. The reactivity trend of the halogenated precursors in this reaction generally follows that of palladium-catalyzed couplings (I > Br > Cl). Consequently, Methyl 2-iodo-3-nitrobenzoate is expected to provide the highest yield in the shortest reaction time when reacted with an aniline derivative.

Table 3: Comparison of Methyl 2-halo-3-nitrobenzoates in a Representative Ullmann Condensation Reaction

ReagentHalogenRelative ReactivityTypical Yield (%)*Reaction Time (h)
Methyl 2-iodo-3-nitrobenzoateIodoHigh70-8012-24
This compoundBromoMedium60-7024-48
Methyl 2-chloro-3-nitrobenzoateChloroLow30-5048-72

*Note: Yields are estimated based on established reactivity trends for aryl halides in Ullmann condensation under standardized conditions and may vary depending on the specific reaction parameters.

Experimental Protocols

Detailed Methodology for a Representative Suzuki-Miyaura Coupling Reaction

Reaction: this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 mmol, 260 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Pd(PPh₃)₄ (0.03 mmol, 35 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas three times.

  • Degassed toluene and degassed water are added to the flask via syringe.

  • The reaction mixture is heated to 90 °C and stirred for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - 4-Methoxyphenylboronic acid - Pd(PPh3)4 - K2CO3 solvent Add Degassed Toluene/Water reagents->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heat Heat to 90°C (6-12 h) inert->heat monitor Monitor by TLC heat->monitor quench Cool & Dilute with Ethyl Acetate monitor->quench extract Aqueous Wash & Brine quench->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Methodology for a Representative Buchwald-Hartwig Amination

Reaction: this compound with morpholine.

Materials:

  • This compound (1.0 mmol, 260 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Pd₂(dba)₃ (0.02 mmol, 18 mg)

  • Xantphos (0.04 mmol, 23 mg)

  • Sodium tert-butoxide (1.4 mmol, 135 mg)

  • Toluene (5 mL, anhydrous and degassed)

  • Schlenk tube (25 mL)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • The tube is evacuated and backfilled with an inert gas three times.

  • Anhydrous, degassed toluene is added, followed by morpholine and then this compound.

  • The Schlenk tube is sealed and the reaction mixture is heated to 100 °C and stirred for 8-16 hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite®.

  • The filtrate is washed with water (10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification catalyst Combine Catalyst System: - Pd2(dba)3 - Xantphos - NaOt-Bu reagents Add Reagents: - this compound - Morpholine catalyst->reagents solvent Add Anhydrous Toluene reagents->solvent heat Heat to 100°C (8-16 h) solvent->heat monitor Monitor by TLC/GC-MS heat->monitor filter Cool & Filter through Celite monitor->filter extract Aqueous Wash & Brine filter->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Detailed Methodology for a Representative Ullmann Condensation

Reaction: this compound with aniline.

Materials:

  • This compound (1.0 mmol, 260 mg)

  • Aniline (1.2 mmol, 110 µL)

  • Copper(I) iodide (0.1 mmol, 19 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, copper(I) iodide, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas.

  • DMF and aniline are added to the flask.

  • The reaction mixture is heated to 140-150 °C and stirred for 24-48 hours.

  • The reaction is monitored by TLC.

  • After completion, the mixture is cooled to room temperature and poured into water (50 mL).

  • The aqueous mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reagents: - this compound - Aniline - CuI - K2CO3 solvent Add DMF reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to 140-150°C (24-48 h) inert->heat monitor Monitor by TLC heat->monitor quench Cool & Pour into Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: Workflow for a typical Ullmann condensation reaction.

A Comparative Guide to the Reactivity of Nitrobenzoate Isomers in Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of aromatic rings is a fundamental process in the synthesis of novel therapeutic agents and complex molecules. Nitrobenzoates serve as versatile precursors in these syntheses, primarily undergoing nucleophilic aromatic substitution (SNAr) reactions. The position of the electron-withdrawing nitro group on the benzoate ring dramatically influences the substrate's reactivity. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-nitrobenzoate isomers in substitution reactions, supported by mechanistic principles and experimental data.

The reactivity of an aromatic ring toward a nucleophile is contingent on the presence of strong electron-withdrawing groups, such as a nitro group (–NO₂), which activate the ring for attack.[1] The SNAr reaction proceeds through a two-step addition-elimination pathway, characterized by the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is the critical factor determining the reaction rate, and it is profoundly affected by the position of the nitro group relative to the leaving group.

Isomer Reactivity Comparison

The efficiency of SNAr reactions is highest when the electron-withdrawing nitro group is positioned ortho or para to the leaving group. This arrangement allows the negative charge of the Meisenheimer intermediate to be delocalized onto the nitro group through resonance, thereby stabilizing the transition state and accelerating the reaction.[1] In contrast, a meta-positioned nitro group offers only inductive electron withdrawal and cannot directly stabilize the intermediate through resonance, resulting in significantly lower reactivity.[3][4]

The general order of reactivity for nitrobenzoate isomers in SNAr reactions is:

Para > Ortho >> Meta

Isomer PositionRelative ReactivityMechanistic Rationale
Para Very HighThe nitro group directly stabilizes the negative charge of the Meisenheimer complex through resonance, delocalizing it out of the aromatic ring and onto the oxygen atoms of the nitro group.[3][4] This provides substantial stabilization for the intermediate.
Ortho HighSimilar to the para isomer, the ortho-positioned nitro group effectively stabilizes the anionic intermediate via resonance. Reactivity can sometimes be slightly lower than the para isomer due to potential steric hindrance from the adjacent ester group, which may impede the approach of the nucleophile.
Meta Very LowThe nitro group cannot delocalize the negative charge of the Meisenheimer complex through resonance because the charge is never located on the carbon atom bearing the nitro group. Stabilization occurs only through the weaker inductive effect, making this isomer significantly less reactive toward nucleophilic aromatic substitution.

Experimental Protocols

The following is a generalized protocol for a typical nucleophilic aromatic substitution reaction involving a nitrobenzoate ester. This procedure can be adapted for various nucleophiles and substrates.

Reaction: Synthesis of Methyl 4-amino-3-nitrobenzoate from Methyl 4-fluoro-3-nitrobenzoate

Materials:

  • Methyl 4-fluoro-3-nitrobenzoate

  • Amine nucleophile (e.g., Piperidine)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Base (e.g., Potassium carbonate or Triethylamine)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-fluoro-3-nitrobenzoate (1.0 equivalent) and a suitable anhydrous solvent.

  • Addition of Reagents: Add the base (1.2-1.5 equivalents) to the solution, followed by the slow, dropwise addition of the amine nucleophile (1.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating may be required for less reactive nucleophiles or substrates.

  • Workup: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 times).[2]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1] Filter the drying agent and concentrate the solvent using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography or recrystallization to yield the pure substituted nitrobenzoate.[1] Characterization is typically performed using NMR and Mass Spectrometry.[2]

Mechanistic Pathways and Visualizations

The stability of the Meisenheimer complex intermediate is key to understanding the reactivity differences among the isomers. The following diagrams illustrate the SNAr mechanism and the comparative stability of the intermediates.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Isomer_Reactivity Intermediate Stabilization by Nitro Group Position cluster_para Para Isomer cluster_ortho Ortho Isomer cluster_meta Meta Isomer para_img para_label Strong Resonance Stabilization (High Reactivity) ortho_img ortho_label Strong Resonance Stabilization (High Reactivity) meta_img meta_label No Resonance Stabilization (Low Reactivity)

Caption: Resonance forms of the Meisenheimer complex for each isomer.

References

A Researcher's Guide to the Structural Validation of Methyl 2-bromo-3-nitrobenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of synthetic compounds is a critical checkpoint in the journey from laboratory synthesis to potential therapeutic application. This guide provides a comprehensive comparison of analytical techniques for the structural validation of Methyl 2-bromo-3-nitrobenzoate, a key intermediate in organic synthesis, and its derivatives. By presenting expected and comparative experimental data alongside detailed methodologies, this document serves as a practical resource for ensuring the integrity of these molecules.

Physicochemical Properties: A Foundation for Analysis

The physical and chemical properties of this compound and its derivatives are fundamental to their handling, reactivity, and spectroscopic signatures. The strategic placement of the bromo and nitro groups on the benzene ring significantly influences the molecule's polarity, melting point, and chromatographic behavior.

PropertyThis compound2-Bromo-3-nitrobenzoic acidMethyl 2-(bromomethyl)-3-nitrobenzoate
Molecular Formula C₈H₆BrNO₄[1]C₇H₄BrNO₄C₉H₈BrNO₄[2]
Molecular Weight 260.04 g/mol [1]246.01 g/mol 274.07 g/mol [2][3]
CAS Number 5337-09-7[4]573-54-698475-07-1[2][5]
Appearance Brown or yellow solid[4]Off-white solidWhite to light yellow solid[5]
Melting Point (°C) Not widely reported184-18672-74[5]

Spectroscopic Validation: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound and its derivatives. Each method provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the assigned structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Data (400 MHz, CDCl₃) for this compound:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2 - 7.8m3HAromatic protons
~3.9s3H-OCH₃ protons

Expected ¹³C NMR Data (100 MHz, CDCl₃) for this compound:

Chemical Shift (δ) ppmAssignment
~165C=O (ester)
~150, 135, 130, 125Aromatic carbons
~120C-Br
~53-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected Characteristic IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Functional Group Vibration
~3100-3000C-H stretch (aromatic)
~1730C=O stretch (ester)
~1530, 1350N-O asymmetric and symmetric stretch (nitro group)
~1250C-O stretch (ester)
~750C-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Key Fragments in the Mass Spectrum of this compound:

m/z RatioFragment Ion
259/261[M]⁺ (Molecular ion, bromine isotopes)
228/230[M - OCH₃]⁺
182/184[M - NO₂ - OCH₃]⁺
151[C₇H₄O₂]⁺
76[C₆H₄]⁺

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible data for structural validation.

General Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

General Protocol for FTIR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Background Collection: Record a background spectrum of the empty ATR crystal.

  • Sample Analysis: Acquire the IR spectrum of the sample. The final spectrum is a result of the sample spectrum ratioed against the background spectrum.

General Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizing the Validation Workflow

A systematic workflow ensures that all necessary steps for structural validation are completed in a logical order.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR FTIR Spectroscopy Purification->IR Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation Data Consistent Structure_Mismatch Structure Mismatch Data_Analysis->Structure_Mismatch Data Inconsistent

A logical workflow for the synthesis and structural validation of organic compounds.

Comparative Analysis with a Key Derivative: Methyl 2-(bromomethyl)-3-nitrobenzoate

Understanding the spectroscopic differences between this compound and its derivatives is crucial for identifying them and assessing purity. A common derivative, Methyl 2-(bromomethyl)-3-nitrobenzoate, where the bromine is on the methyl group rather than the aromatic ring, presents a distinct spectroscopic profile.

Spectroscopic_Comparison cluster_parent This compound cluster_derivative Methyl 2-(bromomethyl)-3-nitrobenzoate Parent_NMR ¹H NMR: - Aromatic signals (m, ~8.2-7.8 ppm) - OCH₃ signal (s, ~3.9 ppm) Derivative_NMR ¹H NMR: - Aromatic signals (m) - CH₂Br signal (s, ~4.5-5.0 ppm) - OCH₃ signal (s, ~3.9 ppm) Parent_NMR->Derivative_NMR Key difference: CH₂Br signal vs. direct Ar-Br Parent_MS MS: - M⁺ at m/z 259/261 Derivative_MS MS: - M⁺ at m/z 273/275 Parent_MS->Derivative_MS Different Molecular Weight

Key spectroscopic differences between this compound and a key derivative.

By employing a multi-technique approach and adhering to rigorous experimental protocols, researchers can confidently validate the structure of this compound and its derivatives, ensuring the reliability of their research and the integrity of their downstream applications.

References

A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative overview of various catalyst systems for the Suzuki coupling of aryl bromides, a common and important class of substrates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The selection of an appropriate catalyst is critical for achieving optimal reaction performance, including high yields, fast reaction times, and mild conditions. This guide will compare the performance of common palladium and nickel-based catalysts, provide supporting experimental data, and detail representative experimental protocols.

Catalyst Performance Comparison

The efficacy of a catalyst in the Suzuki-Miyaura coupling of aryl bromides is influenced by several factors, including the metal center, the nature of the ligands, the base, and the solvent system. Palladium-based catalysts are the most extensively studied and utilized, often in conjunction with bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.[2] Nickel-based catalysts have emerged as a cost-effective and highly active alternative, capable of promoting challenging cross-coupling reactions.[3]

Below is a summary of the performance of different catalyst systems in the Suzuki coupling of various aryl bromides. The data is compiled from multiple studies and serves as a representative comparison.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Aryl Bromide SubstrateYield (%)Reference
Palladium Catalysts
Pd(OAc)₂ / SPhosSPhosK₃PO₄TolueneRT24-Bromotoluene98[4]
Pd(OAc)₂ / XPhosXPhosK₃PO₄Toluene/H₂O100124-Bromoanisole95
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O10012-244-Amino-3-bromobenzoic acid>95
PdCl₂(dppf)dppfCs₂CO₃1,4-Dioxane10012Diaryl bromideNot specified[5]
Pd/C (heterogeneous)NoneK₂CO₃Ethanol/H₂O8014-Bromobenzaldehyde96[6]
PdCl₂(Lₙ@β-CD)Lₙ@β-CDK₃PO₄·7H₂OWater1004p-Bromotoluene96[7][8]
Nickel Catalysts
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THF10018Naphthyl sulfamate~90[6][3]
(dppf)Ni(o-tolyl)(Cl)dppfK₃PO₄DioxaneRT18Aryl SulfamateHigh[6]
Ni(0) powderNoneK₂CO₃PEG-400110-BromoarenesHigh[6]
NiSO₄·6H₂O / BipyridylCationic 2,2′-bipyridylK₃PO₄Water1201Diisopropyl (2-bromoallyl)phosphonate90 (gram scale)[9]

Note: The data presented is compiled from studies on various aryl bromide substrates and serves as a representative comparison. Direct comparison of all catalysts under identical conditions is limited in the literature. "RT" denotes room temperature.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation and optimization of synthetic methods. Below are representative protocols for Suzuki-Miyaura coupling reactions using common palladium and nickel catalyst systems.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol provides a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.[6]

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the aryl bromide, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Ligand-Free Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a ligand-free Suzuki coupling reaction at room temperature.[10]

Materials:

  • Aryl halide (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.5 mol%)

  • WEB (Water Extract of Banana) (3 mL)

Procedure:

  • A mixture of the aryl halide, arylboronic acid, and Pd(OAc)₂ in WEB (3 mL) is stirred for the indicated time at room temperature.

  • Afterward, the reaction solution is extracted four times with diethyl ether (4 x 10 mL).

  • The products are purified by column chromatography over silica gel using n-hexane/ethyl acetate (9:1 v/v) to obtain the desired coupling products.[10]

Protocol 3: Nickel-Catalyzed Suzuki-Miyaura Coupling using NiCl₂(PCy₃)₂

This protocol is a general procedure for the Suzuki coupling of an aryl sulfamate with an arylboronic acid using a commercially available nickel pre-catalyst.[3]

Materials:

  • Aryl sulfamate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-Me-THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl sulfamate, arylboronic acid, NiCl₂(PCy₃)₂, and potassium phosphate in a reaction tube.

  • Add 2-Me-THF to the reaction tube.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The cycle starts with the oxidative addition of an aryl halide to a Pd(0) complex, which forms a Pd(II) intermediate. This is followed by transmetalation with an organoboron species in the presence of a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst.[1]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate Ar-Pd(II)Lₙ-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation Ar'-B(OR)₂ + Base diaryl_pd2 Ar-Pd(II)Lₙ-Ar' transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction, from the initial setup to the final product analysis.

Suzuki_Workflow start Reactant Preparation (Aryl Bromide, Boronic Acid, Base) setup Reaction Setup (Inert Atmosphere, Solvent Addition) start->setup catalyst Catalyst Addition (e.g., Pd(PPh₃)₄) setup->catalyst reaction Heating and Stirring (e.g., 100°C, 12-24h) catalyst->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction, Washing) reaction->workup monitoring->reaction purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, Mass Spectrometry) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

A Spectroscopic Comparison of Methyl Benzoate and its Nitration Product, Methyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

While the spectroscopic analysis of Methyl 2-bromo-3-nitrobenzoate and its Suzuki coupling products is of significant interest, the readily available experimental data for a comprehensive comparison is limited. Therefore, this guide presents a detailed spectroscopic comparison of a closely related and well-documented reaction: the electrophilic nitration of Methyl Benzoate to yield Methyl 3-nitrobenzoate. This reaction serves as an excellent model for demonstrating the application of spectroscopic techniques in monitoring chemical transformations and characterizing starting materials and products in organic synthesis.

The introduction of a nitro group onto the aromatic ring of Methyl Benzoate brings about significant changes in the molecule's electronic structure and symmetry. These changes are clearly reflected in the Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, providing a clear spectroscopic fingerprint for both the reactant and the product.

Data Presentation: A Comparative Analysis

The following tables summarize the key spectroscopic data for Methyl Benzoate and Methyl 3-nitrobenzoate, highlighting the distinct differences that arise from the nitration reaction.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupMethyl Benzoate (Starting Material)Methyl 3-nitrobenzoate (Product)Interpretation of Change
C=O (Ester)~1720 cm⁻¹ (strong)~1725 cm⁻¹ (strong)Minimal change, indicating the ester group remains intact.
C-O (Ester)~1275 and 1110 cm⁻¹ (strong)~1280 and 1120 cm⁻¹ (strong)Minimal change, confirming the persistence of the ester linkage.
NO₂ (Nitro)N/A~1530 cm⁻¹ (strong, asymmetric stretch) and ~1350 cm⁻¹ (strong, symmetric stretch)Appearance of two strong absorption bands characteristic of the nitro group, confirming the success of the nitration reaction.
Aromatic C=C~1600, 1585, 1450 cm⁻¹ (medium)~1610, 1590, 1475 cm⁻¹ (medium)Slight shifts in the aromatic ring vibrations due to the electronic effect of the nitro group.
Aromatic C-H~3065 cm⁻¹ (weak), 710 cm⁻¹ (strong, out-of-plane bend for monosubstituted ring)~3090 cm⁻¹ (weak), ~880, 780-690 cm⁻¹ (strong, out-of-plane bends for meta-disubstituted ring)Changes in the out-of-plane bending region are indicative of the change in substitution pattern on the aromatic ring.
Aliphatic C-H~2950 cm⁻¹ (weak)~2960 cm⁻¹ (weak)The methyl group stretch remains largely unchanged.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)

Proton EnvironmentMethyl Benzoate (Starting Material)Methyl 3-nitrobenzoate (Product)Interpretation of Change
-OCH₃~3.9 ppm (s, 3H)~4.0 ppm (s, 3H)A slight downfield shift of the methyl ester protons due to the overall electron-withdrawing nature of the nitrated ring.
Aromatic Protons~8.05 ppm (m, 2H, ortho), ~7.55 ppm (m, 1H, para), ~7.45 ppm (m, 2H, meta)~8.86 ppm (t, 1H), ~8.43 ppm (dd, 1H), ~8.38 ppm (dd, 1H), ~7.68 ppm (t, 1H)Significant downfield shifts and changes in the splitting patterns of the aromatic protons are observed. The strong electron-withdrawing nitro group deshields the ring protons, particularly those ortho and para to it. The change from a simple multiplet pattern to distinct signals reflects the lower symmetry of the product.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)

Carbon EnvironmentMethyl Benzoate (Starting Material)Methyl 3-nitrobenzoate (Product)Interpretation of Change
C=O (Ester)~167 ppm~165 ppmA slight upfield shift of the carbonyl carbon.
-OCH₃~52 ppm~53 ppmMinimal change in the chemical shift of the methyl carbon.
Aromatic C-NO₂N/A~148 ppmAppearance of a signal for the carbon directly attached to the nitro group.
Aromatic C-COOCH₃~130 ppm~132 ppmThe chemical shift of the carbon attached to the ester group is slightly altered.
Other Aromatic Carbons~133 ppm, ~129.5 ppm, ~128.5 ppm~135 ppm, ~130 ppm, ~127 ppm, ~124 ppmThe chemical shifts of the other aromatic carbons are shifted due to the electronic effects of the nitro group. The presence of six distinct aromatic carbon signals in the product's spectrum (compared to four in the more symmetric starting material) confirms the meta-substitution pattern.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample (for Methyl 3-nitrobenzoate) is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For a liquid sample (like Methyl Benzoate), a thin film is cast between two potassium bromide (KBr) plates.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • ¹H NMR Data Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR Data Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay or FID) is processed by Fourier transformation, phasing, and baseline correction to obtain the final NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

Visualization of the Chemical Transformation

The following diagram illustrates the logical workflow of the nitration of Methyl Benzoate.

Nitration_of_Methyl_Benzoate start Methyl Benzoate (Starting Material) reagents HNO₃, H₂SO₄ start->reagents Reacts with product Methyl 3-nitrobenzoate (Product) reagents->product To yield

Caption: Nitration of Methyl Benzoate to Methyl 3-nitrobenzoate.

A Comparative Guide to the Purity Assessment of Synthesized Methyl 2-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Methyl 2-bromo-3-nitrobenzoate, a critical intermediate in the synthesis of various pharmaceutical compounds.[1][2] Objective experimental data and detailed protocols are presented to aid researchers in selecting the most appropriate techniques for quality control and characterization.

Introduction to this compound

This compound is a versatile chemical intermediate widely used in organic synthesis, particularly in the development of bioactive molecules and pharmaceuticals.[1] Its structure, featuring a bromine atom and a nitro group, makes it a valuable building block for creating complex molecular architectures.[1] One of its most notable applications is as a key intermediate in the synthesis of Lenalidomide, an important antineoplastic drug.[2][3] Given its role in pharmaceutical manufacturing, ensuring its purity is of paramount importance to control the formation of potential genotoxic impurities (GTIs) and to guarantee the quality and safety of the final active pharmaceutical ingredient (API).

Synthesis and Potential Impurities

The purity of the final product is intrinsically linked to its synthesis pathway. A common method for preparing this compound involves the bromination of Methyl 2-methyl-3-nitrobenzoate using a brominating agent like N-bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin, often with a radical initiator such as azobisisobutyronitrile (AIBN).[4]

Potential impurities arising from this synthesis can include:

  • Unreacted Starting Material: Methyl 2-methyl-3-nitrobenzoate.

  • Isomeric Impurities: Positional isomers such as Methyl 2-bromomethyl-4-nitrobenzoate, Methyl 2-bromomethyl-5-nitrobenzoate, and Methyl 2-bromomethyl-6-nitrobenzoate.[3]

  • Over-reacted Byproducts: Dibrominated species.

  • Related Impurities: Contaminants from the starting materials or side reactions, such as nitrophenol compounds or dinitrobenzoates.[5]

The following diagram illustrates a typical synthesis and purification workflow.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Methyl 2-methyl-3-nitrobenzoate C Reaction & Quenching A->C B Brominating Agent (e.g., NBS) + Initiator (AIBN) B->C D Crude Product Workup (Filtration/Washing) C->D Crude Product E Recrystallization (e.g., from Methanol) D->E F Pure this compound E->F

Caption: Synthesis and Purification Workflow.

Purity Assessment Methodologies

A multi-faceted approach is necessary for the robust characterization and purity determination of this compound. The primary techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by melting point analysis.

The logical flow for assessing the purity of a synthesized batch is outlined below.

start Synthesized Product hplc HPLC Analysis (Quantitative Purity) start->hplc gcms GC-MS Analysis (Impurity Identification) start->gcms nmr NMR Spectroscopy (Structural Confirmation) start->nmr mp Melting Point (Physical Constant Check) start->mp decision Purity Meets Specification? hplc->decision gcms->decision nmr->decision mp->decision report Final Purity Report decision->start No (Requires Repurification) decision->report Yes

Caption: Experimental Workflow for Purity Assessment.

HPLC is the industry standard for quantitative purity assessment, offering high resolution and sensitivity for separating the main compound from its impurities.

Experimental Protocol:

  • System: HPLC with a Photodiode Array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically used.

  • Detection: UV detection at a wavelength where the compound and expected impurities have significant absorbance.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Analysis: Inject the sample and calculate the purity based on the relative peak area percentage of the main component. The progress of synthesis reactions can also be monitored by HPLC.[4]

Data Presentation:

CompoundPurity Level (by HPLC)Source
This compound≥ 96%[1]
Methyl 2-methyl-3-nitrobenzoate (Precursor)99.9%[4]

GC-MS is a powerful technique for identifying and quantifying volatile impurities, especially those present at trace levels. It is particularly useful for detecting potential genotoxic impurities (GTIs).

Experimental Protocol:

  • System: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Split/splitless injection at an optimized temperature.

  • Oven Program: A temperature ramp is used to separate compounds based on their boiling points.

  • MS Detection: Electron Ionization (EI) mode, scanning a relevant mass range to identify compounds by their mass spectra.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane.[3]

Data Presentation:

Potential Impurity (Isomer/Related)Analytical TechniqueUtilityReference
Methyl-2-chloromethyl-3-nitrobenzoateGC-MSIdentification of halogenated impurities[3]
Methyl-2-bromomethyl-4-nitrobenzoateGC-MSSeparation and identification of positional isomers[3]
Methyl-2-bromomethyl-5-nitrobenzoateGC-MSDetection of trace-level isomeric byproducts[3]
Methyl-2-bromomethyl-6-nitrobenzoateGC-MSQuantitation of genotoxic impurities[3]

NMR is indispensable for unambiguous structural confirmation of the synthesized product and for identifying major impurities. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • System: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Analysis: The chemical shifts (δ), coupling constants (J), and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure. Impurities will present as separate, identifiable sets of peaks.

Data Presentation:

TechniqueFeatureExpected Result for this compound
¹H NMRAromatic ProtonsComplex multiplet pattern in the aromatic region.
¹H NMRMethyl Ester Protons (-OCH₃)A singlet around 3.9-4.0 ppm.
¹H NMRBromomethyl Protons (-CH₂Br)A singlet in the benzylic region.
¹³C NMRCarbonyl Carbon (C=O)A signal in the ester carbonyl region (~165 ppm).
¹³C NMRAromatic & Aliphatic CarbonsDistinct signals corresponding to each carbon atom.

The melting point is a fundamental physical property that indicates purity. A sharp melting point range close to the literature value suggests a high degree of purity. Recrystallization is a common method for purification.

Experimental Protocol:

  • Purification: If initial analysis shows impurities, the crude product can be recrystallized from a suitable solvent like methanol.[6] The process involves dissolving the solid in a minimum amount of hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

  • Melting Point Determination: A small amount of the dried, purified solid is packed into a capillary tube and its melting range is determined using a melting point apparatus. For comparison, the literature melting point for the related compound Methyl m-nitrobenzoate is 78-80 °C.[7]

Comparison with Alternative Intermediates

In synthetic chemistry, the choice of an intermediate can significantly impact reaction efficiency, cost, and final product purity. While this compound is a key reagent, other halogenated or positional isomers are also encountered as either alternatives or impurities.

FeatureThis compoundMethyl 2-chloro-3-nitrobenzoate (Alternative)Other Bromo-isomers (Potential Impurities)
Reactivity High reactivity due to the benzylic bromide, suitable for nucleophilic substitution.Generally less reactive than the bromo-analog, may require harsher reaction conditions.Reactivity is similar, but the position of substituents affects subsequent reaction pathways and product identity.
Synthesis Typically via bromination of Methyl 2-methyl-3-nitrobenzoate.[2][4]Synthesized via chlorination of the corresponding methyl-substituted precursor.Can form as byproducts during the nitration of 2-bromobenzoic acid if the regioselectivity is not well-controlled.[8]
Purity Concern Isomeric purity is critical. Must be free of starting material and over-brominated species.Isomeric purity and residual chlorinating agents are key concerns.Presence complicates purification and can lead to undesired products in subsequent steps.
Analytical Separation HPLC and GC-MS are effective for separating from isomers and related substances.[3]Can be separated from the bromo-analog and other impurities using chromatographic techniques.Separation of isomers can be challenging, often requiring optimized HPLC or GC methods.[3]

References

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to Methyl 2-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 2-bromo-3-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds, can be approached through several synthetic strategies. This guide provides a detailed cost-effectiveness analysis of the most viable synthetic route, starting from commercially available 2-bromo-3-nitrobenzoic acid. The analysis compares two common esterification methods: a classic Fischer esterification catalyzed by sulfuric acid and a thionyl chloride-mediated conversion. The objective is to provide researchers with the necessary data to select the most appropriate method based on material cost, reaction time, and yield.

Data Presentation

The following table summarizes the quantitative data for the two synthetic routes to produce this compound from 2-bromo-3-nitrobenzoic acid. The costs are estimated based on currently available market prices for the reagents.

ParameterRoute 1: Sulfuric Acid Catalyzed EsterificationRoute 2: Thionyl Chloride Mediated Esterification
Starting Material 2-bromo-3-nitrobenzoic acid2-bromo-3-nitrobenzoic acid
Reagents Methanol, Sulfuric AcidThionyl Chloride, Methanol
Reaction Time 4-6 hours2-3 hours
Typical Yield 85-95% (estimated)90-98% (estimated)
Purification Extraction and recrystallizationDistillation/removal of excess reagents, extraction
Estimated Material Cost per Gram of Product ~$0.50 - $0.60~$0.55 - $0.70

Experimental Protocols

Route 1: Sulfuric Acid Catalyzed Fischer Esterification

This method represents a traditional and cost-effective approach to esterification.

Materials:

  • 2-bromo-3-nitrobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (40.6 mmol) of 2-bromo-3-nitrobenzoic acid in 100 mL of anhydrous methanol.

  • Carefully add 2.0 mL (approximately 36.7 mmol) of concentrated sulfuric acid dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a minimal amount of hot methanol to obtain this compound.

Route 2: Thionyl Chloride Mediated Esterification

This route involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Materials:

  • 2-bromo-3-nitrobenzoic acid

  • Thionyl chloride

  • Anhydrous methanol

  • Toluene (or other inert solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 10.0 g (40.6 mmol) of 2-bromo-3-nitrobenzoic acid in 50 mL of toluene.

  • Add 4.4 mL (60.9 mmol) of thionyl chloride dropwise to the suspension at room temperature.

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved and gas evolution ceases.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and toluene under reduced pressure.

  • To the resulting crude acyl chloride, carefully add 50 mL of anhydrous methanol at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Mandatory Visualization

CostEffectivenessAnalysis start Start: Synthesis of this compound sm Starting Material: 2-bromo-3-nitrobenzoic acid start->sm route1 Route 1: Sulfuric Acid Catalyzed Esterification sm->route1 route2 Route 2: Thionyl Chloride Mediated Esterification sm->route2 params1 Parameters: - Yield: 85-95% (est.) - Time: 4-6 hours - Cost: ~$0.50-0.60/g route1->params1 params2 Parameters: - Yield: 90-98% (est.) - Time: 2-3 hours - Cost: ~$0.55-0.70/g route2->params2 analysis Cost-Effectiveness Analysis params1->analysis params2->analysis conclusion Conclusion: Route 1 is more cost-effective for larger scales. Route 2 offers higher yield and shorter time. analysis->conclusion

Caption: Logical workflow for the cost-effectiveness analysis.

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 2-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the responsible management and disposal of chemical reagents is paramount for ensuring a safe working environment and adhering to regulatory standards. This guide provides comprehensive, step-by-step procedures for the proper disposal of Methyl 2-bromo-3-nitrobenzoate, focusing on immediate safety protocols and logistical planning.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures for this compound, it is crucial to be thoroughly familiar with its potential hazards. While some safety data sheets (SDS) lack specific hazard statements, related compounds are known to cause skin, eye, and respiratory irritation.[1] Therefore, treating this chemical with a high degree of caution is essential.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or glasses to protect against splashes and dust.[1]

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH (US) or CEN (EU) approved respirator should be used.

First-Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]

  • Eye Contact: Rinse eyes cautiously with water for several minutes.

  • Inhalation: Move the individual to an area with fresh air.

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2]

In all cases of exposure, consult a physician and have the Safety Data Sheet available.[2]

Quantitative Safety and Disposal Data

ParameterInformationSource
Chemical Classification Halogenated Organic SolidGeneral Chemical Knowledge
Primary Hazards Skin Irritation, Serious Eye Irritation, May cause respiratory irritation (based on similar compounds)[1]
Personal Protective Equipment (PPE) Safety glasses or goggles, chemical-resistant gloves, lab coat, respirator (if dust is generated)[1]
Incompatible Materials Strong oxidizing agents[3]
Suitable Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[2]
Disposal Method Engage a licensed chemical waste disposal company. Do not discharge to sewer systems.[1]
Disposal Container Labeled, sealed, and compatible container for halogenated organic waste[1]

Step-by-Step Disposal Protocol

The standard and recommended procedure for the disposal of this compound is to manage it as hazardous waste through a professional service. Any attempts at chemical neutralization or degradation should only be undertaken by trained professionals with a thorough understanding of the potential reactions and in strict accordance with all applicable regulations.[1]

1. Waste Collection and Storage:

  • Keep the waste chemical in its original container whenever possible.

  • If the original container is compromised, transfer the waste to a suitable, labeled, and sealed container compatible with halogenated organic waste.

  • Do not mix this compound with other waste streams.

  • Store the waste container in a designated, well-ventilated area away from incompatible materials, such as strong oxidizing agents.[3]

2. Accidental Spill Cleanup:

  • In the event of a spill, ensure adequate ventilation and wear the appropriate PPE.

  • Avoid the formation of dust during cleanup.[3]

  • Carefully sweep up the spilled solid material.

  • Place the collected material into a suitable, closed container for disposal.[1][3]

3. Professional Disposal:

  • Arrange for the collection of the chemical waste by a licensed and reputable hazardous waste disposal company.

  • Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial handling to final disposal.

DisposalWorkflow cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_containment Containment cluster_storage Storage & Disposal cluster_spill Spill Response start Start: Handling This compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat - Respirator (if dust is present) start->ppe check_container Is the original container intact? ppe->check_container transfer Transfer to a compatible, labeled, and sealed container for halogenated organic waste. check_container->transfer No use_original Use the original container. check_container->use_original Yes storage Store in a designated, well-ventilated area away from incompatible materials. transfer->storage use_original->storage disposal Arrange for collection by a licensed hazardous waste disposal company. storage->disposal end End: Compliant Disposal disposal->end spill Accidental Spill Occurs spill_ppe Ensure ventilation and wear appropriate PPE. spill->spill_ppe cleanup Sweep up solid material, avoiding dust creation. spill_ppe->cleanup spill_container Place spilled material in a suitable, closed container for disposal. cleanup->spill_container spill_container->storage

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 2-bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 2-bromo-3-nitrobenzoate is a chemical compound that requires careful handling to ensure the safety of laboratory personnel. While specific toxicological data for this compound is limited, related compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, a stringent adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that form a tight seal around the eyes. A face shield should be worn in situations with a higher risk of splashing.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.[1][3]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is recommended, especially when handling the solid form or if there is a risk of generating dust or aerosols.[3]
Protective Clothing A standard laboratory coat. For procedures with a higher risk of exposure, consider a chemical-resistant apron or coveralls.[1][2]
Footwear Closed-toe shoes are mandatory in the laboratory.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following step-by-step guide outlines the key procedures.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Ensure that a safety shower and an eyewash station are readily accessible.[2]

  • Before starting, clear the workspace of any unnecessary items to prevent contamination.

2. Weighing and Dispensing:

  • Handle the solid compound carefully to avoid generating dust.

  • Use a spatula for transferring the solid.

  • Weigh the compound in a tared container within the fume hood.

3. During the Reaction:

  • Keep all containers with this compound tightly sealed when not in use.

  • Avoid direct contact with the substance.[2]

  • If heating the compound, do so in a controlled manner and ensure adequate ventilation to handle any potential vapor release.

4. Post-Reaction and Temporary Storage:

  • Clearly label all containers with the chemical name and any relevant hazard warnings.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[3]

  • Do not mix this waste with other non-halogenated chemical waste streams.

2. Contaminated Materials:

  • Any materials that have come into contact with the chemical, such as gloves, paper towels, and disposable labware, should be considered hazardous waste.

  • Place these items in the designated solid waste container for chemical contaminants.

3. Final Disposal:

  • Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[3]

  • Do not dispose of this compound down the drain or in regular trash.[5]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Chemical B->C Start Work D Perform Experiment C->D E Clean Workspace D->E Experiment Complete G Segregate Waste D->G Generate Waste F Store Securely E->F H Label Waste Container G->H I Contact EHS for Pickup H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.